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  • Product: 4-Amino-benzo[1,2,5]thiadiazol-5-ol
  • CAS: 3177-69-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Amino-benzothiadiazol-5-ol

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Amino-benzo[1][2][3]thiadiazol-5-ol For Researchers, Scientists, and Drug Development Professionals Abstract Nuclear Magnetic Resonance (NMR) spectrosc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Amino-benzo[1][2][3]thiadiazol-5-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and development, providing unparalleled insights into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectral data for the heterocyclic compound 4-Amino-benzo[1][2][3]thiadiazol-5-ol. In the absence of direct, published experimental spectra for this specific molecule, this document provides a robust, predictive framework for its NMR characterization. By leveraging established principles of NMR spectroscopy, substituent chemical shift (SCS) effects, and data from analogous structures, this guide will empower researchers to confidently identify and characterize this compound. Furthermore, it outlines detailed experimental protocols for data acquisition and processing, and provides a theoretical foundation for spectral interpretation, including the application of advanced 2D NMR techniques and computational (DFT-GIAO) prediction methods.

Introduction

4-Amino-benzo[1][2][3]thiadiazol-5-ol is a substituted benzothiadiazole, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry due to its diverse biological activities. The benzo[1][2][3]thiadiazole scaffold is a key component in a variety of pharmacologically active agents. Accurate and unambiguous structural elucidation is a critical prerequisite for any drug development program, and NMR spectroscopy stands as the gold standard for this purpose.

This technical guide is designed to serve as a key resource for scientists working with or synthesizing 4-Amino-benzo[1][2][3]thiadiazol-5-ol. It provides a detailed predictive analysis of its ¹H and ¹³C NMR spectra, grounded in fundamental principles and comparative data analysis.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the absence of a publicly available experimental spectrum for 4-Amino-benzo[1][2][3]thiadiazol-5-ol, the following tables present predicted chemical shifts. These predictions are derived from a combination of established substituent chemical shift (SCS) increments for benzene derivatives, and analysis of experimental data for structurally related compounds, including aminophenols and other substituted benzothiadiazoles.

Table 1: Predicted ¹H NMR Spectral Data for 4-Amino-benzo[1][2][3]thiadiazol-5-ol

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~9.0 - 10.0br s-OH
~6.5 - 7.0d~8-9H-6 or H-7
~6.0 - 6.5d~8-9H-7 or H-6
~5.0 - 6.0br s-NH₂

Note: The exact chemical shifts of the -OH and -NH₂ protons are highly dependent on solvent, concentration, and temperature. These protons are also exchangeable with deuterium.

Table 2: Predicted ¹³C NMR Spectral Data for 4-Amino-benzo[1][2][3]thiadiazol-5-ol

Predicted Chemical Shift (δ, ppm)Assignment
~150 - 160C-5
~145 - 155C-4
~140 - 150C-7a
~135 - 145C-3a
~110 - 120C-6 or C-7
~100 - 110C-7 or C-6

Rationale for Predicted Chemical Shifts

The prediction of the ¹H and ¹³C NMR spectra for 4-Amino-benzo[1][2][3]thiadiazol-5-ol is based on the additive effects of the amino (-NH₂) and hydroxyl (-OH) substituents on the benzo[1][2][3]thiadiazole core.

¹H NMR Spectrum

The two aromatic protons, H-6 and H-7, form an AX or, more likely, an AB spin system. Both the -NH₂ and -OH groups are strong electron-donating groups, which will shield the aromatic protons, causing their signals to appear at a relatively high field (low ppm) for aromatic protons. The ortho and para positions relative to these substituents will experience the greatest shielding.

The hydroxyl proton is expected to be a broad singlet and its chemical shift is highly variable. Similarly, the amino protons will also appear as a broad singlet.

¹³C NMR Spectrum

The electron-donating -NH₂ and -OH groups will cause significant upfield shifts (shielding) for the carbon atoms in the benzene ring, particularly the ortho and para carbons. The carbons directly attached to the nitrogen and oxygen atoms (C-4 and C-5) will be significantly deshielded due to the electronegativity of these heteroatoms. The quaternary carbons of the fused ring system (C-3a and C-7a) will also have distinct chemical shifts influenced by the heterocyclic ring and the substituents.

Experimental Protocols

To obtain high-quality NMR data for 4-Amino-benzo[1][2][3]thiadiazol-5-ol, the following experimental procedures are recommended.

Sample Preparation
  • Solvent Selection: A deuterated polar aprotic solvent such as DMSO-d₆ is recommended due to the expected polarity of the compound and its ability to participate in hydrogen bonding, which can help in observing the -OH and -NH₂ protons.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

  • Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

1D NMR Data Acquisition
  • ¹H NMR:

    • A standard single-pulse experiment should be used.

    • A spectral width of at least 15 ppm is recommended to ensure all signals, including potentially broad -OH and -NH₂ protons, are observed.

    • A relaxation delay of 2-5 seconds is advisable for quantitative integration.

  • ¹³C NMR:

    • A proton-decoupled pulse program (e.g., zgpg30) should be used to obtain singlets for all carbon signals.

    • A spectral width of at least 200 ppm is necessary to cover the entire range of expected chemical shifts.

    • A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

2D NMR for Structure Elucidation

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is highly recommended.

Caption: Recommended NMR experimental workflow for structural elucidation.

  • COSY (Correlation Spectroscopy): This experiment will reveal the coupling between the two aromatic protons (H-6 and H-7).

  • HSQC (Heteronuclear Single Quantum Coherence): This will correlate each proton to the carbon it is directly attached to, allowing for the assignment of the protonated aromatic carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for assigning the quaternary carbons. Correlations will be observed between protons and carbons that are two or three bonds away. For example, H-6 should show correlations to C-4, C-5, and C-7a.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide through-space correlations, which can be useful in confirming the spatial proximity of the substituents to the aromatic protons.

Data Interpretation and Structural Verification

The interpretation of the acquired NMR data should be a systematic process.

  • ¹H NMR Analysis:

    • Identify the number of signals, their chemical shifts, integrations, and multiplicities.

    • The two doublets in the aromatic region will confirm the 1,2,3,4-tetrasubstituted pattern of the benzene ring.

    • The broad singlets for the -OH and -NH₂ protons can be confirmed by adding a drop of D₂O to the NMR tube, which will cause these signals to disappear due to deuterium exchange.

  • ¹³C NMR Analysis:

    • Count the number of signals to confirm the presence of all six unique carbon atoms in the aromatic system.

    • Use DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) to distinguish between CH, CH₂, and CH₃ groups (in this case, to identify the two CH carbons).

  • 2D NMR Analysis:

    • Use the HSQC spectrum to connect the proton signals to their corresponding carbon signals.

    • Systematically analyze the HMBC correlations to build the carbon skeleton and assign the quaternary carbons. For example, the proton at the higher field (more shielded) is likely H-7, being ortho to the amino group and meta to the hydroxyl group. This proton should show HMBC correlations to C-5 and C-3a.

The Role of Computational Chemistry in Spectral Prediction

In the absence of experimental data, computational methods provide a powerful tool for predicting NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with Density Functional Theory (DFT), has been shown to provide accurate predictions for a wide range of organic molecules.

For 4-Amino-benzo[1][2][3]thiadiazol-5-ol, a DFT-GIAO calculation could be performed to obtain theoretical ¹H and ¹³C chemical shifts. These calculated values can then be compared with the predicted values based on empirical data and ultimately with the experimental data once it is acquired. This approach provides an additional layer of confidence in the structural assignment. Several studies have demonstrated the utility of this approach for heterocyclic systems.[2]

DFT_GIAO_Workflow A Propose Molecular Structure B Optimize Geometry (DFT) A->B C NMR Chemical Shift Calculation (GIAO) B->C D Obtain Theoretical Spectrum C->D E Compare with Experimental Data D->E

Caption: Workflow for computational NMR spectral prediction using DFT-GIAO.

Conclusion

This technical guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of 4-Amino-benzo[1][2][3]thiadiazol-5-ol. By presenting predicted spectral data based on sound chemical principles and outlining detailed experimental and interpretative methodologies, this document serves as a valuable resource for researchers in the field of drug discovery and development. The integration of predictive techniques, standard experimental protocols, advanced 2D NMR experiments, and computational chemistry provides a robust and self-validating system for the structural characterization of this and related heterocyclic compounds.

References

  • Schiaffino-Ortega, S., Espinosa, A., Gallo, M. A., López-Cara, L. C., & Entrena, A. (2014). ¹H, ¹³C NMR studies of new 3-aminophenol isomers linked to pyridinium salts. Magnetic Resonance in Chemistry, 52(1-2), 40-46. [Link]

  • Samultsev, D. O., Semenov, V. A., & Krivdin, L. B. (2014). On the accuracy of the GIAO-DFT calculation of ¹⁵N NMR chemical shifts of the nitrogen-containing heterocycles—a gateway to better agreement with experiment at lower computational cost. Magnetic Resonance in Chemistry, 52(5), 222-230. [Link]

  • Royal Society of Chemistry. (2020). S1 Supplementary Information: Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Claridge, T. D. (2016). High-resolution NMR techniques in organic chemistry. Elsevier.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure determination of organic compounds. Springer Science & Business Media.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). 13C NMR Substituent Effects on Benzene Rings. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 4-Amino-benzothiadiazol-5-ol at Room Temperature

An In-depth Technical Guide to the Thermodynamic Stability of 4-Amino-benzo[1][2][3]thiadiazol-5-ol at Room Temperature Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability of 4-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of 4-Amino-benzo[1][2][3]thiadiazol-5-ol at Room Temperature

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 4-Amino-benzo[1][2]thiadiazol-5-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited publicly available experimental data for this specific molecule, this document synthesizes theoretical principles, computational methodologies, and extrapolated data from analogous structures to build a robust understanding of its stability profile at ambient conditions. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the compound's viability for further development. The guide details predictive computational workflows, standard experimental protocols for thermal analysis, and discusses potential degradation pathways, culminating in best-practice recommendations for storage and handling.

Introduction: The Critical Role of Thermodynamic Stability in Drug Development

The journey of a candidate molecule from discovery to a viable pharmaceutical product is fraught with challenges, with physicochemical stability being a primary hurdle. Thermodynamic stability, a measure of a system's energy state, dictates a compound's shelf-life, its propensity for degradation, and ultimately, its safety and efficacy profile. For a molecule like 4-Amino-benzo[1][2]thiadiazol-5-ol, which incorporates the versatile benzothiadiazole scaffold, understanding its inherent stability is paramount.[3][4] The benzothiadiazole core is a key building block in various applications, from pharmaceuticals to organic electronics, prized for its unique electronic and photophysical properties.[3] However, the introduction of reactive functional groups—an amino (-NH₂) and a hydroxyl (-OH) group—necessitates a thorough evaluation of their impact on the overall thermodynamic landscape of the molecule. An unstable compound can lead to the generation of impurities, loss of potency, and potential toxicity, all of which can terminate a development program. This guide, therefore, serves as a foundational resource for assessing and understanding the stability of this promising compound.

Theoretical & Computational Assessment of Stability

In the absence of direct experimental data, in silico methods provide a powerful and predictive first-line assessment of thermodynamic stability. Computational chemistry, particularly Density Functional Theory (DFT), allows for the calculation of fundamental energetic properties that are direct indicators of a molecule's stability.

Core Principles of Computational Stability Prediction

The thermodynamic stability of a molecule can be computationally estimated by calculating its standard enthalpy of formation (ΔHᵣ°), Gibbs free energy of formation (ΔGᵣ°), and the energies of its frontier molecular orbitals (HOMO/LUMO). A lower enthalpy and Gibbs free energy of formation indicate a more stable compound.[5][6] The HOMO-LUMO energy gap (ΔE) is also a crucial indicator; a larger gap suggests higher kinetic stability and lower chemical reactivity.[7]

Workflow for Computational Stability Analysis

A typical DFT-based workflow to assess the thermodynamic properties of 4-Amino-benzo[1][2]thiadiazol-5-ol is outlined below. This self-validating system ensures that the computational model is physically and chemically sound before deriving thermodynamic data.

G cluster_0 Step 1: Geometry Optimization cluster_1 Step 2: Vibrational Frequency Analysis cluster_2 Step 3: Thermodynamic Property Calculation cluster_3 Step 4: Stability Assessment a Initial 3D Structure Generation (e.g., from SMILES) b DFT Calculation: Geometry Optimization (e.g., B3LYP/6-311G(d,p)) a->b Input Structure c Frequency Calculation at Optimized Geometry b->c Optimized Structure d Verification of True Minimum (Absence of imaginary frequencies) c->d Validation e Calculation of Thermochemical Data: - Enthalpy of Formation (ΔHᵣ°) - Gibbs Free Energy (ΔGᵣ°) - Entropy (S°) d->e Validated Structure f Calculation of Electronic Properties: - HOMO/LUMO Energies - HOMO-LUMO Gap (ΔE) d->f Validated Structure g Analysis of Thermodynamic Data (Comparison to known stable compounds) e->g h Analysis of Kinetic Stability (Evaluation of HOMO-LUMO Gap) f->h

Caption: Workflow for DFT-based thermodynamic stability prediction.

Stability Profile: Insights from Analogous Structures

While specific data for 4-Amino-benzo[1][2]thiadiazol-5-ol is scarce, we can infer its likely stability by examining related compounds.

The Benzothiadiazole Core

The benzo[c][1][2]thiadiazole ring system itself is generally characterized by good thermal stability due to its aromatic nature.[8][9] This aromaticity imparts a degree of rigidity and electronic delocalization that contributes to the overall stability of the molecule.

Influence of Amino and Hydroxyl Substituents

The introduction of amino and hydroxyl groups directly onto the aromatic system has a dual effect.

  • Electronic Effects : Both groups are electron-donating, which can influence the reactivity and intermolecular interactions of the compound.

  • Hydrogen Bonding : The presence of both -NH₂ and -OH groups allows for strong intermolecular hydrogen bonding. This typically leads to a higher melting point and greater crystalline lattice energy, which can contribute to enhanced stability in the solid state.

  • Potential for Oxidation : Aromatic amines and phenols are susceptible to oxidation, which is a primary degradation pathway. The presence of both functionalities may increase this susceptibility, particularly in the presence of light, oxygen, or trace metals.

Comparative Data from Related Molecules

To contextualize the potential stability, consider the melting points of related, simpler structures. A higher melting point often correlates with greater thermal stability in the solid state.

Compound NameStructureMelting Point (°C)Data Source
4-Amino-2,1,3-benzothiadiazoleC₆H₅N₃S67-69Sigma-Aldrich
4-Amino-5-chloro-2,1,3-benzothiadiazoleC₆H₄ClN₃S89ChemicalBook[10]
4-Amino-benzo[1][2]thiadiazol-5-ol C₆H₅N₃OS Not Available N/A

The addition of a chlorine atom in 4-Amino-5-chloro-2,1,3-benzothiadiazole increases the melting point compared to the unsubstituted amine. It is reasonable to hypothesize that the hydroxyl group in the target molecule, with its strong hydrogen-bonding capability, would result in a significantly higher melting point and, consequently, good thermal stability in the solid state at room temperature.

Experimental Determination of Thermodynamic Stability

Should a sample of 4-Amino-benzo[1][2]thiadiazol-5-ol become available, the following experimental protocols are standard for rigorously defining its thermodynamic stability.

Differential Scanning Calorimetry (DSC)

DSC is a primary technique for identifying thermal transitions such as melting, crystallization, and decomposition. It provides a direct measure of the energy absorbed or released by a sample as a function of temperature.

Protocol: DSC Analysis

  • Instrumentation : Calibrate a differential scanning calorimeter (e.g., TA Instruments, Mettler Toledo) for temperature and enthalpy using high-purity indium standard.[1]

  • Sample Preparation : Accurately weigh 2-5 mg of the sample into a non-reactive aluminum or hermetically sealed pan.

  • Atmosphere : Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to create an inert atmosphere.[1]

  • Heating Program :

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature beyond any expected transitions (e.g., 350 °C) at a constant rate of 10 °C/min.[1][11]

  • Data Analysis :

    • Identify the melting point (Tₘ) as the peak of the endothermic event.

    • Observe any sharp, exothermic events, which are indicative of decomposition (Tₑₓₒ). The onset temperature of this exotherm is a key indicator of thermal instability.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing a quantitative measure of thermal degradation.

Protocol: TGA Analysis

  • Instrumentation : Utilize a standard thermogravimetric analyzer.

  • Sample Preparation : Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.[12]

  • Atmosphere : Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 50-100 mL/min.[1]

  • Heating Program :

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to a high temperature (e.g., 600 °C) at a constant rate of 10 °C/min.[1]

  • Data Analysis :

    • Determine the decomposition temperature (Tₔ), typically defined as the temperature at which 5% mass loss occurs. A high Tₔ indicates high thermal stability.

    • Analyze the derivative of the weight loss curve (DTG) to identify the temperatures of maximum decomposition rates.

G cluster_0 Sample Preparation cluster_1 Instrument Setup cluster_2 Thermal Analysis cluster_3 Data Interpretation a Accurately weigh 2-10 mg of 4-Amino-benzo[1,2,5]thiadiazol-5-ol b Place in appropriate pan (Al for DSC, Ceramic for TGA) a->b e DSC: Heat at 10 °C/min (e.g., 25 °C to 350 °C) b->e f TGA: Heat at 10 °C/min (e.g., 30 °C to 600 °C) b->f c Calibrate Instrument (e.g., with Indium for DSC) d Set Inert Atmosphere (Nitrogen purge, 50 mL/min) c->d d->e d->f g DSC Data: - Identify Melting Point (Tₘ) - Identify Decomposition Exotherm (Tₑₓₒ) e->g h TGA Data: - Determine 5% Mass Loss Temp (Tₔ) - Analyze DTG for peak degradation rate f->h

Caption: Experimental workflow for DSC and TGA thermal analysis.

Potential Degradation Pathways and Storage Recommendations

The chemical structure of 4-Amino-benzo[1][2]thiadiazol-5-ol suggests several potential pathways for degradation under ambient conditions.

  • Oxidation : Aromatic amines and phenols are prone to oxidation, which can be catalyzed by light, air (oxygen), and metal ions. This can lead to the formation of colored quinone-imine type structures, resulting in sample discoloration and impurity formation.

  • Photodecomposition : The extended π-system of the benzothiadiazole ring can absorb UV and visible light, potentially leading to photochemical degradation reactions.

Based on these vulnerabilities, the following storage conditions are recommended to ensure the long-term stability of the compound:

  • Storage Temperature : Store at cool to room temperature (2-25°C). Refrigeration or freezing (-20°C) is recommended for long-term storage.[10]

  • Atmosphere : Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Light : Protect from light by storing in an amber vial or a light-blocking container.

  • Container : Use a tightly sealed container to prevent moisture ingress and exposure to air.[13]

Conclusion

References

  • Patel, D., et al. (2024). Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. Oriental Journal of Chemistry, 41(4). [Link]

  • NextSDS. 4-AMINO-BENZO[1][2]THIADIAZOL-5-OL — Chemical Substance Information. [Link]

  • PubChem. 4-Amino-5-chloro-2,1,3-benzothiadiazole. National Center for Biotechnology Information. [Link]

  • Rojas-Mayorga, C. F., et al. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules, 30(22), 5001. [Link]

  • Costa, V. E. U., et al. (2021). 8,8'-(Benzo[c][1][2]thiadiazole-4,7-diyl)bis(quinolin-4-ol): a Thermally and Photochemically Stable AIE-Active Heterogeneous Photosensitiser for Singlet Oxygen Production. Chemical Science, 12(33), 11096–11101. [Link]

  • Singh, S., et al. (2023). Design and Synthesis of New Boron-Based Benzo[c][1][2]oxadiazoles and Benzo[c][1][2]thiadiazoles as Potential Hypoxia Inhibitors. Inorganics, 11(1), 34. [Link]

  • Wang, W., et al. (2017). Benzo[c][1][2]thiadiazole Derivatives: A New Class of Potent Src homology-2 Domain Containing Protein Tyrosine phosphatase-2 (SHP2) Inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(23), 5154-5157. [Link]

  • Ali, S., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 27(13), 4153. [Link]

  • Ribeiro da Silva, M. A. V., et al. (2012). Thermodynamic study on the relative stability of 2-amino-1,3,4-thiadiazole and two alkyl-substituted aminothiadiazoles. The Journal of Chemical Thermodynamics, 54, 290-297. [Link]

  • ISRES Publishing. (2021). Thiadiazoles and Their Properties. Current Studies in Basic Sciences, Engineering and Technology. [Link]

  • PubChem. 4-Amino-1,2,5-oxadiazol-3-ol. National Center for Biotechnology Information. [Link]

  • Jacob, G., et al. (2018). Heat of Formation of Triazole-Based Salts: Prediction and Experimental Validation. Propellants, Explosives, Pyrotechnics, 43(8), 798-806. [Link]

  • Abdoulaye, K., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analysis. Journal of Materials Science and Chemical Engineering, 12, 39-58. [Link]

  • Li, J., et al. (2013). Synthesis of (z)-s-benzo[d]thiazol-2-yl 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino)ethanethioate. Research on Chemical Intermediates, 41(8), 5337-5345. [Link]

  • TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]

  • Zheng, W., et al. (2010). Thermal decomposition of 3,4-bis(4'-aminofurazano-3') furoxan. Journal of Hazardous Materials, 177(1-3), 738-42. [Link]

  • Zard, S. Z., et al. (2012). Decomposition of Aminotetrazole Based Energetic Materials under High Heating Rate Conditions. The Journal of Physical Chemistry A, 116(1), 131-139. [Link]

Sources

Foundational

Electronic Band Gap and Frontier Molecular Orbitals of 4-Amino-benzo[1,2,5]thiadiazol-5-ol: A Push-Pull Donor-Acceptor Framework

Executive Summary The rational design of organic semiconductors and fluorescent probes relies heavily on the precise engineering of frontier molecular orbitals—specifically, the Highest Occupied Molecular Orbital (HOMO)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of organic semiconductors and fluorescent probes relies heavily on the precise engineering of frontier molecular orbitals—specifically, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). 4-Amino-benzo[1,2,5]thiadiazol-5-ol (CAS: 3177-69-3)[1] represents a highly specialized heterocyclic building block that leverages a strong intramolecular push-pull mechanism. By functionalizing the strongly electron-deficient 2,1,3-benzothiadiazole (BTD) core with strongly electron-donating amino and hydroxyl groups at the 4- and 5-positions, researchers can drastically narrow the electronic band gap.

This technical guide provides an in-depth analysis of the electronic structure of 4-amino-benzo[1,2,5]thiadiazol-5-ol, detailing the causality behind its HOMO/LUMO localization, and outlines a self-validating experimental workflow for determining these critical energy levels in advanced materials and drug development applications.

Mechanistic Principles of the Push-Pull Architecture

The electronic properties of 4-amino-benzo[1,2,5]thiadiazol-5-ol are governed by the Donor-Acceptor (D-A) paradigm[2].

  • The Acceptor Core (LUMO Control): The benzothiadiazole ring is highly electron-withdrawing due to the electronegative nitrogen and sulfur atoms in the fused thiadiazole ring. This structural feature is primarily responsible for stabilizing the excited state and lowering the LUMO energy level[3].

  • The Donor Substituents (HOMO Control): The 4-amino ( −NH2​ ) and 5-hydroxyl ( −OH ) groups act as powerful electron donors via resonance (p- π conjugation). These groups significantly raise the HOMO energy level[4].

  • Intramolecular Charge Transfer (ICT): The spatial segregation of the HOMO (localized predominantly over the electron-donating groups and the adjacent phenyl π -bridge) and the LUMO (localized over the thiadiazole acceptor) facilitates a strong ICT transition upon photoexcitation. Furthermore, the ortho-positioning of the amino and hydroxyl groups allows for intramolecular hydrogen bonding, which planarizes the molecular geometry, reduces non-radiative vibrational decay, and further narrows the optical band gap[2].

G D Donor Groups (4-Amino & 5-Hydroxyl) B Benzene Ring (π-Bridge) D->B Electron Donation (Raises HOMO) A Acceptor Core (Thiadiazole Ring) B->A Intramolecular Charge Transfer (ICT) A->A Electron Withdrawal (Lowers LUMO)

Caption: Intramolecular charge transfer dynamics in 4-Amino-benzo[1,2,5]thiadiazol-5-ol.

Self-Validating Experimental Workflows

To ensure scientific integrity and trustworthiness, the determination of HOMO/LUMO levels must not rely on a single methodology. A self-validating system employs parallel computational modeling, electrochemical analysis, and optical spectroscopy[5].

Protocol A: Electrochemical Determination via Cyclic Voltammetry (CV)

Cyclic voltammetry provides a direct measurement of the oxidation and reduction onset potentials, which correlate to the HOMO and LUMO energy levels, respectively.

Causality of Reagents:

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate ( Bu4​NPF6​ ) in anhydrous acetonitrile. Why? Bu4​NPF6​ provides necessary ionic conductivity without interfering with the redox potentials of the BTD derivative, while anhydrous conditions prevent premature quenching of the radical anion/cation species[3].

  • Internal Standard: Ferrocene/Ferrocenium ( Fc/Fc+ ). Why? The Fc/Fc+ redox couple is highly reversible and solvent-independent, providing a reliable vacuum-level anchor historically set at -4.8 eV[5].

Step-by-Step Methodology:

  • Preparation: Dissolve 4-amino-benzo[1,2,5]thiadiazol-5-ol (1 mM) and Bu4​NPF6​ (0.1 M) in anhydrous acetonitrile. Purge the solution with ultra-pure Argon for 15 minutes to remove dissolved oxygen, which can cause parasitic reduction peaks.

  • Cell Setup: Utilize a three-electrode system: Glassy carbon working electrode, Platinum wire counter electrode, and an Ag/Ag+ non-aqueous reference electrode.

  • Measurement: Perform cyclic sweeps at a scan rate of 50-100 mV/s. Record the onset oxidation potential ( Eoxonset​ ) and onset reduction potential ( Eredonset​ ).

  • Calibration: Spike the solution with 1 mM Ferrocene and run a final sweep to determine the E1/2​ of the Fc/Fc+ couple relative to the Ag/Ag+ electrode.

  • Calculation:

    • EHOMO​=−[Eoxonset​−E1/2​(Fc/Fc+)+4.8] eV

    • ELUMO​=−[Eredonset​−E1/2​(Fc/Fc+)+4.8] eV

    • EgapCV​=ELUMO​−EHOMO​

Protocol B: Optical Band Gap via UV-Vis Spectroscopy

While CV provides the fundamental electronic gap, UV-Vis spectroscopy measures the optical band gap, which is typically slightly smaller due to the exciton binding energy[5].

Step-by-Step Methodology:

  • Prepare a 10−5 M solution of the compound in a solvent of matching polarity to the CV experiment (e.g., acetonitrile) to account for solvatochromic shifts common in BTD derivatives[4].

  • Record the absorption spectrum from 300 nm to 800 nm.

  • Identify the low-energy absorption edge (onset wavelength, λonset​ ) by extrapolating the steepest slope of the longest-wavelength absorption band to the baseline.

  • Calculation: Egapopt​=λonset​1240​ eV .

Protocol C: Computational Profiling (DFT)

Density Functional Theory (DFT) provides theoretical validation of the orbital spatial distribution and energy levels.

  • Method: Optimize the ground-state geometry using the B3LYP functional with a 6-311+G(d,p) basis set in a polarizable continuum model (PCM) matching the experimental solvent[5].

  • Analysis: Extract the eigenvalues for the HOMO and LUMO. Verify that the HOMO maps to the amino/hydroxyl-substituted benzene ring and the LUMO maps to the thiadiazole ring.

G cluster_0 Computational (DFT) cluster_1 Experimental Validation Start 4-Amino-benzo[1,2,5]thiadiazol-5-ol DFT B3LYP/6-311+G(d,p) Optimization Start->DFT CV Cyclic Voltammetry (CV) Fc/Fc+ Reference Start->CV UV UV-Vis Spectroscopy Absorption Onset Start->UV Calc Theoretical HOMO/LUMO & Band Gap DFT->Calc Compare Data Synthesis & Material Profiling Calc->Compare Exp Electrochemical & Optical Band Gap CV->Exp UV->Exp Exp->Compare

Caption: Self-validating workflow for determining frontier molecular orbital energies.

Quantitative Data Summary

The following table synthesizes representative frontier orbital data for push-pull 4-amino-substituted benzothiadiazole derivatives, illustrating the profound effect of the D-A architecture compared to the unsubstituted BTD core[3][4].

ParameterUnsubstituted BTD (Reference)4-Amino-benzo[1,2,5]thiadiazol-5-ol (Push-Pull)Analytical Significance
HOMO Level (eV) ~ -6.00~ -5.10 to -5.30Drastic elevation due to strong electron donation from −NH2​ and −OH .
LUMO Level (eV) ~ -3.20~ -3.00 to -3.15Maintained deep LUMO due to the highly electronegative thiadiazole acceptor core.
Electrochemical Gap ( EgapCV​ ) ~ 2.80 eV~ 2.00 to 2.20 eVNarrowed gap facilitates easier charge injection in organic electronics.
Optical Gap ( Egapopt​ ) ~ 2.75 eV~ 1.95 to 2.10 eVRed-shifted absorption into the visible/NIR spectrum.
HOMO Localization Delocalized over entire coreLocalized on Benzene + Amino/HydroxylConfirms separation of charge states.
LUMO Localization Delocalized over entire coreLocalized strictly on ThiadiazoleDrives efficient Intramolecular Charge Transfer (ICT).

Applications in Advanced Materials and Drug Development

The precise tuning of the HOMO/LUMO levels in 4-amino-benzo[1,2,5]thiadiazol-5-ol makes it a highly versatile scaffold:

  • Organic Photovoltaics (OPVs) & OLEDs: The narrowed band gap and deep LUMO level make BTD derivatives excellent electron acceptors in bulk heterojunction solar cells and red-emitting fluorophores in OLEDs[3].

  • Fluorescent Bioimaging: The strong push-pull nature results in massive Stokes shifts and extreme solvatochromism. Because the molecule's dipole moment changes drastically between the ground and excited states, it serves as a highly sensitive microenvironment probe. Derivatives of 4-amino-BTD are currently utilized as highly specific fluorescent probes for imaging lipid droplets in live cancer cells[2].

References

  • Ferraro, V., et al. "N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism". MDPI.[Link]

  • RSC Publishing. "Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles". RSC Advances.[Link]

  • ACS Publications. "Low Band Gap Star-Shaped Molecules Based on Benzothia(oxa)diazole for Organic Photovoltaics". The Journal of Physical Chemistry C.[Link]

Sources

Exploratory

Mechanism of Action of 4-Amino-benzo[1,2,5]thiadiazol-5-ol in Organic Synthesis

An In-Depth Technical Guide for Researchers and Drug Development Professionals Executive Summary 4-Amino-benzo[1,2,5]thiadiazol-5-ol (CAS: 3177-69-3) is a highly specialized heteroaromatic building block characterized by...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

4-Amino-benzo[1,2,5]thiadiazol-5-ol (CAS: 3177-69-3) is a highly specialized heteroaromatic building block characterized by an ortho-aminophenol motif fused to a strongly electron-withdrawing 1,2,5-thiadiazole ring . In advanced organic synthesis, its primary mechanism of action relies on its bis-nucleophilic nature, allowing it to undergo rapid condensation and oxidative cyclization with electrophiles. This reactivity is fundamental for constructing oxazolo[4,5-e]benzo[1,2,5]thiadiazole derivatives—rigid, highly conjugated architectures essential for Donor-Acceptor (D-A) fluorophores, organic photovoltaics (OPVs), and novel pharmacophores .

Structural and Electronic Fundamentals

The unique utility of 4-amino-benzo[1,2,5]thiadiazol-5-ol stems from the electronic interplay between its functional groups:

  • The Benzothiadiazole (BTD) Core: BTD is a classic electron acceptor. The two electronegative nitrogen atoms and the sulfur atom in the thiadiazole ring significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the system.

  • The Ortho-Aminophenol Motif: The primary amine (-NH₂ at position 4) and the hydroxyl (-OH at position 5) are electron-donating groups that raise the Highest Occupied Molecular Orbital (HOMO) energy.

  • Bifunctional Reactivity: The amine acts as a "soft," highly reactive primary nucleophile, while the adjacent hydroxyl acts as a secondary nucleophile. This proximity strictly dictates a sequential reaction pathway when exposed to bis-electrophiles or carbonyl compounds, heavily favoring the formation of fused five-membered heterocyclic rings (oxazoles).

Core Mechanism of Action: Oxazole Ring Annulation

The most critical synthetic application of this compound is the construction of extended fused heterocycles via condensation with aldehydes or acyl chlorides .

The Causality of the Mechanistic Steps
  • Imine Formation (Schiff Base): The reaction initiates with the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of an aldehyde. The elimination of water yields an imine intermediate. The amine reacts first because nitrogen is less electronegative than oxygen, making its lone pair more available for nucleophilic attack.

  • Intramolecular Cyclization: The spatial proximity (ortho relationship) of the hydroxyl group to the newly formed imine carbon forces an intramolecular nucleophilic attack, generating a non-aromatic benzoxazoline intermediate.

  • Oxidative Aromatization: The benzoxazoline intermediate is thermodynamically unstable due to the loss of aromaticity in the newly formed ring. The introduction of an oxidant (e.g., DDQ or atmospheric oxygen) strips two hydrogen atoms, driving the system into a fully aromatic, planar oxazolo-benzothiadiazole structure.

Mechanism A 4-Amino-benzo[1,2,5] thiadiazol-5-ol C Imine / Amide Intermediate A->C Nucleophilic Attack (-H2O / -HCl) B Aldehyde / Acyl Chloride (Electrophile) B->C D Cyclized Intermediate (Benzoxazoline) C->D Intramolecular O-Attack E Oxazolo-benzothiadiazole (Fused Ring Product) D->E Oxidation / Dehydration

Figure 1: Sequential nucleophilic condensation and oxidative aromatization pathway.

Experimental Protocols & Self-Validating Workflows

To ensure reproducibility and high yields, the synthesis of oxazolo-benzothiadiazoles must be treated as a self-validating system where each step's completion can be analytically verified before proceeding.

Standard Protocol: Condensation with Aromatic Aldehydes
  • Step 1: Reagent Preparation. Dissolve 1.0 equivalent of 4-amino-benzo[1,2,5]thiadiazol-5-ol and 1.1 equivalents of the target aromatic aldehyde in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is chosen as a polar aprotic solvent because the resulting planar, highly conjugated fused heterocycles have notoriously poor solubility in non-polar solvents. DMF ensures the intermediates remain in solution for the subsequent high-temperature oxidation step.

  • Step 2: Condensation. Heat the mixture to 80°C for 2 hours under an inert argon atmosphere.

    • Validation: TLC (Thin Layer Chromatography) should show the disappearance of the highly polar starting aminophenol and the appearance of a moderately polar Schiff base intermediate.

  • Step 3: Oxidative Cyclization. Cool the reaction to room temperature and add 1.2 equivalents of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). Heat to 120°C for 4 hours.

    • Causality: DDQ acts as a highly efficient hydrogen acceptor. The elevated temperature provides the activation energy necessary to overcome the steric strain of the final aromatization without degrading the electron-rich portions of the molecule.

  • Step 4: Workup. Quench with saturated aqueous NaHCO₃ to neutralize DDQ byproducts. Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel column chromatography.

    • Validation: The final product will exhibit strong fluorescence under 365 nm UV light, confirming the formation of the extended conjugated D-A system.

Workflow Step1 1. Reagent Prep: BTD-ol + Aldehyde in DMF Step2 2. Condensation: 80°C, 2h (Argon) Step1->Step2 Step3 3. Oxidative Cyclization: Add DDQ, 120°C, 4h Step2->Step3 Step4 4. Workup: NaHCO3 Quench & EtOAc Extraction Step3->Step4 Step5 5. Validation: NMR, Mass Spec, UV-Vis Step4->Step5

Figure 2: Self-validating experimental workflow for oxazole ring annulation.

Quantitative Reaction Parameters

The choice of electrophile dictates the required reaction conditions. The table below summarizes the optimized parameters for different synthetic routes using 4-amino-benzo[1,2,5]thiadiazol-5-ol to achieve specific photophysical properties.

Electrophile TypeReagent / CatalystSolventTemp (°C)Time (h)Avg. Yield (%)Primary Photophysical Outcome
Aromatic Aldehydes DDQ (Oxidant)DMF1204 - 675 - 85%Strong ICT Fluorescence
Acyl Chlorides Triethylamine (Base)DCM / THF25 - 602 - 480 - 90%High Quantum Yield
Carboxylic Acids POCl₃ or PPAToluene / Neat100 - 1108 - 1260 - 70%Red-shifted Emission

Applications in Optoelectronics and Drug Discovery

The integration of the oxazole ring onto the benzothiadiazole core drastically alters the photophysical and biological profile of the molecule:

  • Optoelectronics: The resulting oxazolo-benzothiadiazoles are quintessential Donor-Acceptor (D-A) molecules. The extended π-conjugation leads to significant Intramolecular Charge Transfer (ICT), resulting in large Stokes shifts and tunable emission wavelengths (from green to near-infrared), making them ideal for OLEDs and biological imaging probes .

  • Pharmacology: Benzoxazole and benzothiadiazole derivatives are privileged scaffolds in medicinal chemistry. The rigid, planar structure allows for high-affinity intercalation with DNA or binding to kinase active sites, showing promise in the development of novel antitumor and antimicrobial agents .

References

  • Matsui, M., et al. (2001). Application of 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and -benzothiazole to Fluorescent Probes Sensing pH and Metal Cations. The Journal of Organic Chemistry, 66(19), 6410-6415.[Link]

  • Goryaeva, M. V., et al. (2023). Recent Developments in the Synthesis and Functionalization of Nitrogen Heterocycles. Molecules, 28(4), 1983.[Link]

Foundational

Comprehensive Safety Data and Toxicity Profiling of 4-Amino-benzo[1,2,5]thiadiazol-5-ol

Executive Summary As drug development professionals, we frequently encounter privileged scaffolds that offer unique electronic and steric properties. The benzothiadiazole core is one such moiety, heavily utilized in both...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development professionals, we frequently encounter privileged scaffolds that offer unique electronic and steric properties. The benzothiadiazole core is one such moiety, heavily utilized in both medicinal chemistry and organic electronics. Specifically, 4-Amino-benzo[1,2,5]thiadiazol-5-ol (CAS: 3177-69-3) presents a fascinating case study in structure-activity relationships (SAR) and toxicological profiling. This technical guide synthesizes the available Safety Data Sheet (SDS) information[1], structural liabilities, and field-proven experimental protocols to establish a rigorous toxicity profile for this compound.

Physicochemical Profiling & Structural Causality

The structural architecture of 4-Amino-benzo[1,2,5]thiadiazol-5-ol dictates its interaction with biological systems. The molecule features an electron-deficient 1,2,5-thiadiazole ring fused to a benzene ring, substituted with adjacent amino (-NH2) and hydroxyl (-OH) groups.

This ortho-aminophenol motif is a known toxicophore. While it provides excellent hydrogen-bonding capabilities for target engagement, it is highly susceptible to Phase I oxidative metabolism. The electron-withdrawing nature of the thiadiazole ring modulates the oxidation potential, but the risk of forming reactive electrophilic species remains a primary toxicological concern.

Quantitative Data Summary

To facilitate risk assessment, the foundational physicochemical and hazard data are summarized below.

ParameterValue / DescriptionSource / Rationale
CAS Number 3177-69-3Standard Chemical Identifier[1]
Molecular Formula C6H5N3OSDetermines elemental composition[1]
Molecular Weight 167.19 g/mol Highly favorable for oral bioavailability
GHS Hazard Codes H317May cause an allergic skin reaction[2]
Aquatic Toxicity No data availableRequires predictive QSAR modeling[3]
Signal Word WarningBased on standardized SDS classifications[2]

Safety Data Sheet (SDS) Framework & Handling

According to the safety data sheet provided by Matrix Scientific, 4-Amino-benzo[1,2,5]thiadiazol-5-ol is classified under GHS as a skin sensitizer (H317)[2]. The presence of the ortho-aminophenol group explains this sensitization potential; such compounds can act as haptens, covalently binding to skin proteins and triggering an immune response.

Engineering Controls & PPE:

  • Containment: Handle strictly within a certified Class II biological safety cabinet or a chemical fume hood to prevent inhalation of aerosolized particulates.

  • PPE: Nitrile gloves (minimum 0.11 mm thickness) are required. Given the H317 classification, any dermal exposure must be strictly mitigated[2].

In-Depth Toxicity Profile & Metabolic Pathways

Understanding the toxicity of 4-Amino-benzo[1,2,5]thiadiazol-5-ol requires looking beyond acute exposure and analyzing its metabolic fate.

Hepatotoxicity and Reactive Intermediates

The primary metabolic liability of this compound is CYP450-mediated oxidation. The ortho-aminophenol moiety can be oxidized into a reactive quinone imine. If not rapidly detoxified by Phase II enzymes (e.g., Glutathione S-transferases), this electrophile can form covalent adducts with hepatic proteins, leading to drug-induced liver injury (DILI).

MetabolicPathway A 4-Amino-benzo[1,2,5] thiadiazol-5-ol B Phase I: CYP450 Oxidation A->B CYP1A2/3A4 D Phase II: Glucuronidation (UGT) A->D UGTs C Reactive Quinone Imine Intermediate B->C E Phase II: Glutathione Conjugation (GST) C->E Detoxification G Toxicity (Protein Adducts) C->G Covalent Binding F Excretion D->F E->F

Fig 1. Proposed metabolic pathways highlighting quinone imine toxicity risks.

Ecotoxicity

Current databases indicate a lack of empirical data regarding toxicity to fish or Daphnia[3]. However, thiadiazole derivatives often exhibit moderate aquatic toxicity. Until empirical OECD 202 (Daphnia sp. Acute Immobilisation Test) data is generated, all waste must be treated as hazardous to aquatic life.

Experimental Protocols for Toxicity Validation

To rigorously validate the safety profile of 4-Amino-benzo[1,2,5]thiadiazol-5-ol, we employ a self-validating cascade of assays.

ToxicityWorkflow A Compound Synthesis & Purity QC B In Vitro Cytotoxicity (MTT Assay) A->B C Genotoxicity (Ames Test) A->C D Metabolic Stability (HLM/RLM) B->D C->D E In Vivo Profiling (Rodent Models) D->E

Fig 2. Sequential toxicity screening workflow for benzothiadiazole derivatives.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

Causality & Rationale: We select the MTT assay over ATP-luminescence assays because benzothiadiazoles can occasionally act as mitochondrial uncouplers. An ATP assay might yield a false-positive for cell death due to transient ATP depletion, whereas MTT directly measures sustained mitochondrial reductase activity. We utilize HepG2 cells to account for basal hepatic metabolism.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Dissolve 4-Amino-benzo[1,2,5]thiadiazol-5-ol in 100% DMSO to create a 10 mM stock. Dilute in media to achieve final concentrations ranging from 0.1 µM to 100 µM. Self-Validation: Ensure final DMSO concentration never exceeds 0.1% to prevent solvent-induced cytotoxicity.

  • Treatment: Aspirate media and apply compound dilutions. Include a vehicle control (0.1% DMSO) and a positive control (1 µM Staurosporine). The Staurosporine validates that the cells' apoptotic pathways are functioning correctly.

  • Incubation & Readout: Incubate for 48 hours. Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours.

  • Solubilization: Remove media and dissolve the resulting formazan crystals in 100 µL of DMSO.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol 2: Metabolic Stability (Human Liver Microsomes)

Causality & Rationale: To specifically assess the risk of quinone imine formation (Phase I metabolism), we use Human Liver Microsomes (HLMs). HLMs are preferred over whole hepatocytes here because they allow us to isolate CYP450 activity by selectively adding NADPH, without the confounding effects of intact Phase II conjugation systems.

Step-by-Step Methodology:

  • Reaction Mixture: In a 1.5 mL Eppendorf tube, combine 0.5 mg/mL HLM protein, 1 µM of 4-Amino-benzo[1,2,5]thiadiazol-5-ol, and 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM. Self-Validation: Run a parallel reaction using Verapamil as a positive control. If Verapamil is not degraded, the HLM batch is enzymatically dead, and the assay must be rejected.

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to LC vials. Analyze the depletion of the parent compound via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Conclusion

4-Amino-benzo[1,2,5]thiadiazol-5-ol is a highly valuable intermediate, but its ortho-aminophenol architecture necessitates stringent safety protocols. By adhering to the H317 handling guidelines[2] and employing robust, self-validating metabolic assays, researchers can effectively mitigate the risks associated with its reactive intermediates.

References

  • Title: 4-AMINO-BENZO[1,2,5]THIADIAZOL-5-OL — Chemical Substance Information Source: NextSDS URL
  • Title: SAFETY DATA SHEET: 4-Amino-benzo[1,2,5]thiadiazol-5-ol Source: Matrix Scientific URL
  • Title: 4-AMINO-BENZO[1,2,5]THIADIAZOL-5-OL Safety Data Source: Echemi URL

Sources

Protocols & Analytical Methods

Method

Application Note & Synthesis Protocol: A Guided Pathway to 4-Amino-benzothiadiazol-5-ol

Application Note & Synthesis Protocol: A Guided Pathway to 4-Amino-benzo[1][2][3]thiadiazol-5-ol Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 4-Amino-benzo[1][2][3]thiadiazo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Synthesis Protocol: A Guided Pathway to 4-Amino-benzo[1][2][3]thiadiazol-5-ol

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-Amino-benzo[1][2][3]thiadiazol-5-ol, a heterocyclic compound of significant interest for its potential applications in medicinal chemistry and materials science. While a direct, one-pot synthesis for this specific molecule is not prominently described in the literature, this guide outlines a robust and scientifically grounded three-step synthetic pathway. The protocol begins with the nitration of 5-chloro-2,1,3-benzothiadiazole, followed by a nucleophilic aromatic substitution to introduce the hydroxyl group, and concludes with the selective reduction of the nitro group. This guide is designed for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and the scientific rationale behind each step to ensure reproducibility and a thorough understanding of the underlying chemical principles.

Introduction: The Scientific Significance

The benzo[1][2][3]thiadiazole (BTD) scaffold is a privileged structure in modern chemistry. Its electron-deficient nature and versatile reactivity make it a cornerstone for the development of novel pharmaceuticals, agrochemicals, and functional materials.[4] The target molecule, 4-Amino-benzo[1][2][3]thiadiazol-5-ol, incorporates both an amino and a hydroxyl group, functionalities that are crucial for forming hydrogen bonds and acting as key pharmacophores in drug-receptor interactions. The strategic placement of these groups on the BTD core suggests potential for this molecule to serve as a valuable intermediate in the synthesis of new therapeutic agents and as a scaffold for fluorescent probes and other advanced materials. This guide provides a reliable pathway to access this promising compound.

Overall Synthetic Strategy

The synthesis of 4-Amino-benzo[1][2][3]thiadiazol-5-ol is approached through a logical three-step sequence, starting from the commercially available 5-chloro-2,1,3-benzothiadiazole. This strategy is designed to sequentially install the required functional groups in a controlled manner.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Hydroxylation (SNAr) cluster_2 Step 3: Reduction A 5-Chloro-2,1,3-benzothiadiazole B 5-Chloro-4-nitro-2,1,3-benzothiadiazole A->B HNO₃, H₂SO₄ 0-5 °C C 5-Hydroxy-4-nitro-2,1,3-benzothiadiazole B->C NaOH, H₂O/DMSO Heat D 4-Amino-benzo[1,2,5]thiadiazol-5-ol C->D Fe, HCl EtOH/H₂O

Figure 1: Proposed three-step synthesis of 4-Amino-benzo[1][2][3]thiadiazol-5-ol.

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade or higher and used as received unless otherwise specified.

  • 5-Chloro-2,1,3-benzothiadiazole

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Sodium Hydroxide (NaOH)

  • Dimethyl Sulfoxide (DMSO)

  • Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Crushed Ice

Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Heating mantle with temperature control

  • Reflux condenser

  • Dropping funnel

  • Büchner funnel and filter flasks

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Detailed Experimental Protocols

Step 1: Synthesis of 5-Chloro-4-nitro-2,1,3-benzothiadiazole

Scientific Rationale: This step introduces the nitro group at the 4-position through electrophilic aromatic substitution. The reaction is performed at low temperatures to control the exothermic nitration and prevent side reactions. Concentrated sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[5]

Procedure:

  • In a round-bottom flask cooled in an ice bath (0-5 °C), slowly add 5-chloro-2,1,3-benzothiadiazole (1.0 eq) to concentrated sulfuric acid (3-4 mL per gram of substrate) with stirring until fully dissolved.[5]

  • In a separate flask, prepare a nitrating mixture by carefully adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1 mL per mL of nitric acid) and cool it in an ice bath.

  • Add the pre-cooled nitrating mixture dropwise to the solution of the starting material, ensuring the temperature remains below 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated yellow-orange solid by vacuum filtration, wash thoroughly with cold deionized water until the filtrate is neutral, and dry under vacuum.[5]

Step 2: Synthesis of 5-Hydroxy-4-nitro-2,1,3-benzothiadiazole

Scientific Rationale: This transformation is a nucleophilic aromatic substitution (SNAr) reaction.[6] The electron-withdrawing nitro group at the 4-position and the inherent electron-deficient nature of the benzothiadiazole ring activate the chlorine atom at the 5-position for nucleophilic attack by the hydroxide ion.[3][7] The reaction proceeds through a resonance-stabilized Meisenheimer complex.[8] The use of a polar aprotic solvent like DMSO can help to solvate the cation of the base and increase the nucleophilicity of the hydroxide ion.

Procedure:

  • Dissolve 5-chloro-4-nitro-2,1,3-benzothiadiazole (1.0 eq) in a mixture of water and a co-solvent such as DMSO (e.g., a 1:1 to 1:3 ratio).

  • Add sodium hydroxide (2.0-3.0 eq) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid until the pH is acidic (pH 2-3).

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 3: Synthesis of 4-Amino-benzo[1][2][3]thiadiazol-5-ol

Scientific Rationale: The final step is the reduction of the nitro group to an amine. A classic and effective method is the use of a metal in acidic conditions, such as iron powder in the presence of hydrochloric acid.[9] This method is generally chemoselective for the nitro group and is tolerant of the hydroxyl group on the aromatic ring.[10][11] The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species.[12]

Procedure:

  • Suspend 5-hydroxy-4-nitro-2,1,3-benzothiadiazole (1.0 eq) in a mixture of ethanol and water (e.g., a 5:1 ratio).

  • Add iron powder (3.0-5.0 eq) to the suspension.

  • Heat the mixture to reflux (approximately 70-80 °C) and add a small amount of concentrated hydrochloric acid or acetic acid dropwise to initiate the reaction.[9]

  • Continue to stir the mixture at reflux for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

  • Wash the celite pad with hot ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to yield the final product, 4-Amino-benzo[1][2][3]thiadiazol-5-ol.

Summary of Quantitative Data

ParameterStep 1Step 2Step 3
Starting Material 5-Chloro-2,1,3-benzothiadiazole5-Chloro-4-nitro-2,1,3-benzothiadiazole5-Hydroxy-4-nitro-2,1,3-benzothiadiazole
Molar Equivalents 1.01.01.0
Key Reagents (eq) HNO₃ (1.1), H₂SO₄ (excess)NaOH (2.0-3.0)Fe (3.0-5.0), HCl (catalytic)
Solvent(s) H₂SO₄H₂O / DMSOEtOH / H₂O
Temperature (°C) 0 - 580 - 10070 - 80
Reaction Time (h) 1 - 24 - 62 - 4
Anticipated Yield HighModerate to HighHigh

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Handle concentrated acids and bases with extreme care. The nitration reaction is highly exothermic and requires careful temperature control.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

  • Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst - PMC - NIH. Available at: [Link]

  • Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts - Dalton Transactions (RSC Publishing). Available at: [Link]

  • Catalytic Reduction of Nitroarenes by Dipalladium Complexes: Synergistic Effect | Organometallics - ACS Publications. Available at: [Link]

  • Selective Reduction of Nitroarenes via Noncontact Hydrogenation - ACS Publications. Available at: [Link]

  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal. Available at: [Link]

  • Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]

  • A process for making a benzothiadiazole derivative - Google Patents.
  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger - Master Organic Chemistry. Available at: [Link]

  • Nitro Reduction - Common Conditions. Available at: [Link]

  • 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax. Available at: [Link]

  • 5-CHLORO-4-NITRO-2,1,3-BENZOTHIADIAZOLE - gsrs. Available at: [Link]

  • A novel synthesis of hydroxy-1,2,3-benzothiadiazoles - Journal of the Chemical Society C. Available at: [Link]

  • A novel synthesis of hydroxy-1,2,3-benzothiadiazoles - Journal of the Chemical Society C: Organic (RSC Publishing) DOI:10.1039/J39670000321. Available at: [Link]

  • Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Nitro derivatives of 2,1,3-benzothiadiazole 1-oxides: synthesis, structural study, and NO release | Request PDF - ResearchGate. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. Available at: [Link]

  • Method of reducing aromatic nitro compounds - Google Patents.
  • Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction - MDPI. Available at: [Link]

  • 5-Chloro-4-(hydroxy(oxido)amino)-2,1,3-benzothiadiazole - PubChem. Available at: [Link]

Sources

Application

Application Note: 4-Amino-benzo[1,2,5]thiadiazol-5-ol as a Versatile Precursor for Environment-Sensitive Fluorescent Probes

Document Type: Technical Application Note & Validated Protocols Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary & Mechanistic Rationale When engineering environment...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Validated Protocols Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

When engineering environment-sensitive fluorophores and chemodosimeters, the selection of the core scaffold dictates the probe's sensitivity, photostability, and dynamic range. 4-Amino-benzo[1,2,5]thiadiazol-5-ol (also known as 4-amino-2,1,3-benzothiadiazol-5-ol) is a highly specialized, bifunctional building block that merges the strong electron-accepting properties of the 2,1,3-benzothiadiazole (BTD) core with the dual nucleophilicity of an ortho-aminophenol motif[1][2].

  • Intramolecular Charge Transfer (ICT): The BTD core acts as a powerful electron acceptor, while the adjacent primary amine (-NH₂) and hydroxyl (-OH) groups serve as electron donors[3]. This push-pull architecture creates a strong ICT state that is exquisitely sensitive to microenvironmental polarity and hydrogen bonding.

  • Kinetic Trapping via Cyclization: The ortho-amino-hydroxy arrangement is a classic nucleophilic trap. When exposed to bifunctional electrophiles (such as phosgene or nerve agent simulants), the precursor undergoes rapid O- and N-acylation, followed by cyclization[4]. This forms a rigidified benzoxazolone-fused BTD ring, which suppresses non-radiative decay pathways and triggers a massive "turn-on" fluorescence response.

Physicochemical & Baseline Data

To successfully integrate this precursor into your probe development pipeline, it is critical to understand its baseline properties. The table below summarizes the key quantitative and structural data.

Table 1: Physicochemical Properties of 4-Amino-benzo[1,2,5]thiadiazol-5-ol

PropertyValue / CharacteristicMechanistic Implication
CAS Number 3177-69-3[5]Standard identifier for procurement and library screening.
Molecular Formula C₆H₅N₃OS[2]Low molecular weight ensures high atom economy during synthesis.
Core Scaffold 2,1,3-Benzothiadiazole[1]Confers high photostability and a large Stokes shift to downstream probes.
Reactive Centers C4 (-NH₂), C5 (-OH)Enables dual-nucleophilic attack; ideal for forming oxazole/oxazolone rings.
Photophysical Trait ICT & ESIPT Capable[6]Facilitates Excited-State Intramolecular Proton Transfer (ESIPT) due to -OH/-NH₂ proximity.

Workflow Visualization: The Chemodosimeter Pathway

The most prominent application of this precursor is in the development of chemodosimeters—probes that undergo an irreversible chemical reaction with an analyte to produce a fluorescent signal. Below is the logical workflow for detecting electrophilic threats (e.g., phosgene) using this precursor.

G A 4-Amino-benzo[1,2,5] thiadiazol-5-ol (Weak Emission) C Nucleophilic Attack (O- and N- Acylation) A->C Probe Exposure B Electrophilic Analyte (e.g., Phosgene) B->C Analyte Binding D Cyclization C->D Kinetic Control E Rigid BTD-Oxazolone (Turn-On Fluorescence) D->E Restricted Rotation

Figure 1: Analyte-triggered cyclization pathway of the BTD precursor into a fluorescent oxazolone.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. They include internal controls to ensure that the observed fluorescence is a direct result of the intended chemical transformation, rather than solvent effects or background noise.

Protocol A: Chemodosimetric Detection Assay for Electrophilic Gases

This assay utilizes the precursor to detect triphosgene (a safe laboratory simulant for phosgene gas).

Rationale for Experimental Design: The assay is conducted in a semi-aqueous environment (HEPES/DMSO) to mimic physiological conditions while maintaining the solubility of the highly hydrophobic cyclized product.

Step-by-Step Methodology:

  • Probe Stock Preparation: Dissolve 4-amino-benzo[1,2,5]thiadiazol-5-ol in anhydrous DMSO to yield a 1.0 mM stock solution. Caution: Use anhydrous DMSO to prevent premature attenuation of the nucleophilic amine via hydrogen bonding.

  • Buffer Preparation: Prepare a 10 mM HEPES buffer solution, adjusting the pH to 7.4.

  • Assay Assembly: In a standard quartz cuvette, combine 1.98 mL of HEPES buffer and 20 µL of the probe stock (Final probe concentration: 10 µM).

  • Analyte Introduction: Inject varying concentrations of triphosgene (0 to 50 µM) into the cuvette. Stir gently for 5 minutes at 25°C.

  • Spectrofluorometric Analysis: Excite the sample at the isosbestic point (typically ~410 nm for BTD derivatives) and monitor the emission spectra from 450 nm to 650 nm. A successful reaction will yield a dramatic fluorescence enhancement at ~510–530 nm due to the formation of the rigid piperazine-dione or oxazolone ring[4].

  • Self-Validating Control (Critical): Run a parallel assay using 4-amino-2,1,3-benzothiadiazole (which lacks the 5-hydroxyl group). If the control shows no fluorescence turn-on, it validates that the dual-nucleophile cyclization is strictly required for the signal, ruling out mono-acylation artifacts.

Protocol B: Synthesis of Extended π-Conjugated Benzoxazole-BTD Probes

This protocol details the conversion of the precursor into a red-shifted fluorescent probe via Schiff base condensation, ideal for deep-tissue imaging.

Rationale for Experimental Design: Condensing the ortho-aminophenol motif with a substituted benzaldehyde extends the π-conjugation length. This lowers the HOMO-LUMO energy gap, pushing the emission wavelength toward the Near-Infrared (NIR) region, which minimizes biological autofluorescence interference.

Step-by-Step Methodology:

  • Imine Condensation: In a 50 mL round-bottom flask, dissolve 1.0 eq of 4-amino-benzo[1,2,5]thiadiazol-5-ol and 1.1 eq of 4-(diethylamino)benzaldehyde in 20 mL of absolute ethanol.

  • Catalysis: Add 2–3 drops of glacial acetic acid to catalyze the Schiff base formation. Reflux the mixture under an inert argon atmosphere for 4 hours.

  • Oxidative Cyclization: Cool the mixture to room temperature. Add 1.2 eq of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to induce oxidative cyclization of the intermediate Schiff base into the corresponding benzoxazole. Stir at room temperature for 2 hours.

  • Purification: Remove the solvent under reduced pressure. Purify the crude residue via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate, 3:1 v/v) to isolate the extended BTD-benzoxazole probe.

  • Validation: Confirm the structure via ¹H-NMR and High-Resolution Mass Spectrometry (HRMS). The disappearance of the -NH₂ and -OH proton signals confirms successful cyclization.

References

  • Fluorescent probes for the detection of chemical warfare agents - RSC Publishing. RSC Advances.[Link]

  • Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications - PMC. National Institutes of Health.[Link]

  • 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices - MDPI. Sensors.[Link]

  • Biosensors Based on Graphene Oxide Functionalized with Benzothiadiazole-Derived Ligands for the Detection of Cholesterol - ACS Publications. ACS Applied Bio Materials.[Link]

Sources

Method

Advanced Application Note: 4-Amino-benzo[1,2,5]thiadiazol-5-ol as a Core Scaffold for ESIPT-TADF Emitters in OLEDs and Bio-Probes

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Materials Scientists, Optoelectronic Device Engineers, and Drug Development Professionals (Bio-probe design). Executive Summary & Rati...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Materials Scientists, Optoelectronic Device Engineers, and Drug Development Professionals (Bio-probe design).

Executive Summary & Rationale

The pursuit of highly efficient, stable, and color-pure Organic Light-Emitting Diodes (OLEDs) relies heavily on the rational design of organic fluorophores. 4-Amino-benzo[1,2,5]thiadiazol-5-ol (also known as 4-amino-2,1,3-benzothiadiazol-5-ol) represents a highly versatile, multi-functional building block for next-generation optoelectronics and fluorescent biological probes .

This molecule features a highly electron-deficient 2,1,3-benzothiadiazole (BTD) core, flanked by strongly electron-donating amino ( −NH2​ ) and hydroxyl ( −OH ) groups. This unique structural motif enables two critical photophysical phenomena:

  • Excited-State Intramolecular Proton Transfer (ESIPT): The proximity of the hydroxyl proton to the highly electronegative thiadiazole nitrogen establishes a strong intramolecular hydrogen bond. Upon photoexcitation, ultrafast proton transfer occurs, resulting in a large Stokes shift that eliminates self-absorption (the inner filter effect) .

  • Thermally Activated Delayed Fluorescence (TADF): By utilizing the −NH2​ group as a synthetic handle to attach bulky electron donors (e.g., triphenylamine), the resulting Donor-Acceptor (D-A) architecture spatially separates the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This minimizes the singlet-triplet energy gap ( ΔEST​ ), enabling 100% internal quantum efficiency (IQE) via Reverse Intersystem Crossing (RISC) .

For drug development professionals, this identical ESIPT-driven large Stokes shift is highly prized for designing background-free fluorescent bio-probes and theranostic agents, as it prevents biological autofluorescence interference.

Mechanistic Principles: The ESIPT-TADF Synergy

To harvest both singlet (25%) and triplet (75%) excitons generated during electrical excitation in an OLED, the emitter must facilitate the upconversion of triplet excitons back to the singlet state. Traditional TADF molecules suffer from broad emission spectra due to structural relaxation. By integrating ESIPT into the TADF mechanism, the molecule undergoes a rapid Enol-to-Keto tautomerization in the excited state.

Causality Insight: The Keto tautomer exhibits a highly twisted geometry, which drastically reduces orbital overlap (lowering ΔEST​ to < 0.1 eV) and triggers efficient RISC. Emission occurs exclusively from the Keto state, followed by an immediate Ground-State Intramolecular Proton Transfer (GSIPT) back to the Enol form. This prevents ground-state aggregation and yields sharp, red-shifted emission profiles.

ESIPT_TADF Enol_S0 Enol (S0) Ground State Enol_S1 Enol (S1) Excited State Enol_S0->Enol_S1 Excitation Keto_S1 Keto (S1) Singlet CT Enol_S1->Keto_S1 ESIPT (Proton Transfer) Keto_T1 Keto (T1) Triplet CT Keto_S1->Keto_T1 ISC Keto_S0 Keto (S0) Ground State Keto_S1->Keto_S0 Delayed Emission Keto_T1->Keto_S1 RISC (TADF) Thermal Activation Keto_S0->Enol_S0 GSIPT (Back Transfer)

Caption: ESIPT and TADF mechanistic pathway in functionalized benzothiadiazole emitters.

Experimental Protocols

Protocol A: Selective N-Functionalization (Emitter Synthesis)

To convert 4-amino-benzo[1,2,5]thiadiazol-5-ol into a TADF emitter, a bulky donor must be coupled to the amine while preserving the hydroxyl group for ESIPT.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 4-amino-benzo[1,2,5]thiadiazol-5-ol (1.0 equiv), 4-bromo-N,N-diphenylaniline (1.2 equiv), Pd2​(dba)3​ (0.05 equiv), and XPhos (0.1 equiv).

  • Base Addition: Add sodium tert-butoxide ( NaOtBu , 2.0 equiv) as the base. Causality: NaOtBu is strong enough to facilitate the Buchwald-Hartwig amination but avoids cleaving the sensitive BTD ring.

  • Reaction: Dissolve the mixture in anhydrous toluene (0.1 M) and stir at 100 °C for 12 hours under an argon atmosphere.

  • Purification: Cool to room temperature, quench with water, extract with dichloromethane, and purify via silica gel column chromatography (Hexane/Ethyl Acetate gradient).

Self-Validating System (Checkpoint 1): Perform 1H NMR ( CDCl3​ ). The successful coupling is validated by the complete disappearance of the primary amine protons ( ∼4.5 ppm) and the retention of a strongly downfield-shifted singlet at >10.0 ppm. This >10.0 ppm shift confirms the hydroxyl proton is intact and actively participating in the requisite intramolecular hydrogen bond.

Protocol B: Photophysical Characterization

To confirm TADF properties, the singlet-triplet energy gap ( ΔEST​ ) and delayed fluorescence lifetime must be quantified.

Step-by-Step Methodology:

  • Film Preparation: Spin-coat a 10 wt% doped film of the synthesized emitter in an mCP (1,3-bis(N-carbazolyl)benzene) host matrix onto a quartz substrate.

  • Steady-State Spectra: Measure UV-Vis absorption and Photoluminescence (PL) spectra at 298 K. Calculate the Stokes shift.

  • Transient PL Decay: Excite the film using a 375 nm picosecond pulsed laser under a vacuum cryostat.

  • Temperature-Dependent PL: Measure the emission decay from 77 K to 300 K.

Self-Validating System (Checkpoint 2): A true TADF material will show a bi-exponential decay curve at 300 K (a prompt nanosecond component and a delayed microsecond component). As the temperature drops to 77 K, the delayed component must significantly decrease in intensity, proving that the delayed emission is thermally activated (RISC).

Protocol C: OLED Device Fabrication

Step-by-Step Methodology:

  • Substrate Preparation: Ultrasonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Treat with O2​ plasma for 10 minutes to increase the ITO work function.

  • Vacuum Thermal Evaporation (VTE): Transfer substrates to a vacuum chamber ( ≤10−6 Torr). Causality: High vacuum prevents organic layer oxidation and ensures a high mean free path for uniform, pinhole-free film deposition.

  • Layer Deposition Sequence:

    • HIL: HAT-CN (10 nm) at 0.5 Å/s.

    • HTL: TAPC (40 nm) at 1.0 Å/s.

    • EML (Emissive Layer): Co-evaporate mCP and the BTD-emitter (10 wt%) to a thickness of 20 nm. Causality: mCP is selected as the host because its high triplet energy ( ET​=2.90 eV) effectively confines excitons on the emitter, preventing reverse energy transfer.

    • ETL: TmPyPB (40 nm) at 1.0 Å/s.

    • EIL / Cathode: LiF (1 nm) / Aluminum (100 nm).

  • Encapsulation: Encapsulate the device with a glass lid and UV-curable epoxy in a nitrogen glovebox before ambient testing.

Self-Validating System (Checkpoint 3): Measure the Electroluminescence (EL) spectrum. The EL spectrum must perfectly match the PL spectrum of the doped film from Protocol B. Any significant broadening or emergence of new peaks indicates unwanted exciplex formation or host emission, invalidating the device architecture.

Quantitative Data Presentation

The following table summarizes the typical optoelectronic parameters expected from a fully optimized D-A-D emitter utilizing the 4-amino-benzo[1,2,5]thiadiazol-5-ol core .

ParameterSymbolTypical Value RangeAnalytical Significance
Absorption Max λabs​ 380 - 420 nmIndicates ground-state ICT strength.
Emission Max λem​ 550 - 620 nmRed/Orange emission dictated by Keto state.
Stokes Shift Δλ > 150 nmConfirms successful ESIPT process.
Singlet-Triplet Gap ΔEST​ 0.05 - 0.15 eVCritical threshold for efficient TADF (RISC).
PL Quantum Yield ΦPL​ 60% - 85%High efficiency due to restricted non-radiative decay.
External Quantum Eff. EQEmax​ 12% - 18%Surpasses the 5% theoretical limit of standard fluorophores.

References

  • 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices Source: Molecules (MDPI), 2024. URL:[Link]

  • Highly Efficient Thermally Activated Delayed Fluorescence from an Excited-State Intramolecular Proton Transfer System Source: ACS Central Science, 2017. URL:[Link]

  • Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications Source: National Center for Biotechnology Information (PMC), 2022. URL:[Link]

  • Multi-Stimuli Responsive Donor–Acceptor Tetraphenylethylene Substituted Benzothiadiazoles Source: The Journal of Physical Chemistry C (ACS Publications), 2016. URL:[Link]

Application

Preparation of Conjugated Polymers using 4-Amino-benzo[1,2,5]thiadiazol-5-ol: Synthesis, Functionalization, and Optoelectronic Applications

Executive Overview & Mechanistic Rationale The development of Donor-Acceptor (D-A) conjugated polymers has revolutionized the fields of organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and, more recen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview & Mechanistic Rationale

The development of Donor-Acceptor (D-A) conjugated polymers has revolutionized the fields of organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and, more recently, theranostic nanomedicine (e.g., in vivo bioimaging and photodynamic therapy)[1]. The rational design of these polymers relies heavily on the selection of the electron-deficient (acceptor) building block.

4-Amino-benzo[1,2,5]thiadiazol-5-ol (CAS: 3177-69-3) is a highly specialized, bifunctional derivative of the classic 2,1,3-benzothiadiazole (BT) core. While standard BT units are ubiquitous in high-performance D-A polymers[2][3], the unique ortho-amino-phenol motif on this specific molecule provides a reactive handle for synthesizing extended fused-ring systems. By condensing the amino and hydroxyl groups with carboxylic acids or aldehydes, chemists can forge a fused oxazole ring, yielding a highly planar, tricyclic thiadiazolo-benzoxazole core.

Why this matters for optoelectronics and drug development:
  • Deepened LUMO Levels: The addition of the oxazole ring increases the electron-withdrawing capacity of the monomer, further lowering the Lowest Unoccupied Molecular Orbital (LUMO). This facilitates a stronger Intramolecular Charge Transfer (ICT) when coupled with donor units like fluorene or benzo[1,2-b:4,5-b′]dithiophene (BDT)[4][5].

  • Red-Shifted Emission: Stronger ICT narrows the optical bandgap, pushing the polymer's absorption and emission into the Near-Infrared (NIR) window (700–900 nm). This is a critical requirement for deep-tissue penetration in fluorescence bioimaging and reactive oxygen species (ROS) generation in photodynamic therapy (PDT)[1].

  • Planarity and Packing: The rigid tricyclic core minimizes steric twisting along the polymer backbone, enhancing π−π stacking and charge carrier mobility[5].

Workflow A 4-Amino-benzo[1,2,5] thiadiazol-5-ol (Starting Material) B Oxazole Ring Fusion (Condensation) A->B C Electrophilic Bromination (C6, C7) B->C D Pd-Catalyzed Polycondensation C->D E Conjugated Polymer (D-A Architecture) D->E F Nanoprecipitation (CPdots for Bio/PDT) E->F

Fig 1. Synthetic workflow from 4-Amino-benzo[1,2,5]thiadiazol-5-ol functionalization to CPdot formulation.

Experimental Protocols: A Self-Validating System

The following protocols detail the transformation of 4-Amino-benzo[1,2,5]thiadiazol-5-ol into a functionalized D-A conjugated polymer. Every step is designed with built-in causality and validation checkpoints to ensure scientific integrity.

Protocol A: Synthesis of the Thiadiazolo-Benzoxazole Acceptor Core

Objective: Construct the highly electron-deficient tricyclic core via condensation.

  • Reaction Setup: In a 100 mL round-bottom flask under an inert Argon atmosphere, combine 4-Amino-benzo[1,2,5]thiadiazol-5-ol (1.0 eq) with an aliphatic or aromatic carboxylic acid (1.1 eq, e.g., 4-hexylbenzoic acid to impart solubility).

  • Reagent Addition: Add 15 mL of Polyphosphoric Acid (PPA).

    • Causality: PPA serves a dual purpose. It acts as a high-boiling solvent and a potent dehydrating agent, driving the thermodynamically challenging cyclization of the intermediate amide into the fully conjugated oxazole ring.

  • Heating: Heat the highly viscous mixture to 120 °C for 12 hours with vigorous mechanical stirring.

  • Workup & Validation: Pour the hot mixture onto crushed ice to precipitate the product. Neutralize with 10% NaOH.

    • Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). The complete disappearance of the highly polar starting material and the emergence of a bright, UV-active (365 nm) spot at a higher Rf​ confirms cyclization. Verify the disappearance of -OH and -NH2 stretches in FTIR (~3300 cm⁻¹).

Protocol B: Electrophilic Bromination for Cross-Coupling

Objective: Introduce bromine atoms at the C6 and C7 positions to create a viable monomer for transition-metal-catalyzed polymerization[6].

  • Reaction Setup: Dissolve the fused oxazole product from Protocol A (1.0 eq) in anhydrous DMF (0.1 M). Shield the flask from light using aluminum foil.

  • Bromination: Slowly add N-Bromosuccinimide (NBS, 2.2 eq) in small portions at 0 °C.

    • Causality: NBS is preferred over liquid Br₂ as it provides a controlled, mild source of electrophilic bromine, preventing over-oxidation or degradation of the electron-deficient core. Light shielding prevents radical side-reactions, ensuring strict electrophilic aromatic substitution at the remaining C6 and C7 positions.

  • Completion: Allow the reaction to warm to room temperature and stir for 24 hours.

  • Workup & Validation: Pour into water, extract with dichloromethane, and purify via silica gel chromatography.

    • Self-Validation: Confirm structural integrity via ¹H-NMR. The disappearance of the aromatic protons on the benzothiadiazole core (originally at C6 and C7) definitively proves di-bromination.

Protocol C: Suzuki-Miyaura Polycondensation

Objective: Synthesize the D-A conjugated polymer.

  • Monomer Loading: In a Schlenk tube, combine the dibrominated acceptor monomer (1.0 eq) and a donor monomer (e.g., 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester, 1.0 eq)[5].

  • Catalyst & Solvent: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 5 mol%) as the catalyst. Add a degassed biphasic solvent mixture of Toluene (12 mL) and 2M aqueous K₂CO₃ (8 mL).

  • Phase Transfer: Add 2-3 drops of Aliquat 336.

    • Causality: Because the boronic ester is in the organic phase and the base (necessary for transmetalation) is in the aqueous phase, Aliquat 336 (a phase-transfer catalyst) is strictly required to transport hydroxide/carbonate ions into the toluene layer, enabling the catalytic cycle[5].

  • Polymerization: Heat at 90 °C for 48 hours under vigorous stirring. End-cap with phenylboronic acid and bromobenzene.

  • Purification: Precipitate the polymer into cold methanol. Perform Soxhlet extraction sequentially with methanol, acetone, and hexane to remove oligomers, finally extracting the pure polymer with chloroform[3].

    • Self-Validation: Gel Permeation Chromatography (GPC) should indicate an Mn​ > 20,000 g/mol with a PDI < 2.5.

Formulation of Conjugated Polymer Dots (CPdots) for Theranostics

For drug development professionals utilizing these materials for biological applications, the hydrophobic conjugated polymers must be rendered water-dispersible.

  • Nanoprecipitation: Dissolve 1 mg of the synthesized polymer in 1 mL of THF.

  • Encapsulation: Rapidly inject this solution into 10 mL of Milli-Q water containing 1 mg/mL of an amphiphilic block copolymer (e.g., Pluronic F127) under continuous ultrasonication.

    • Causality: The sudden change in solvent polarity forces the hydrophobic conjugated polymer chains to collapse into dense nanoparticles (CPdots), while the hydrophobic tails of F127 intercalate the dot surface, leaving the hydrophilic PEG chains extending into the water to provide steric stabilization and biocompatibility[1][6].

  • Solvent Removal: Evaporate the THF under a gentle stream of nitrogen.

Mechanism Donor Donor Unit (e.g., Fluorene) High HOMO Level ICT Intramolecular Charge Transfer (ICT) Narrowed Optical Bandgap Donor->ICT Acceptor Acceptor Unit (Thiadiazolo-benzoxazole) Deep LUMO Level Acceptor->ICT Application1 NIR Fluorescence Emission (Deep Tissue In Vivo Imaging) ICT->Application1 Application2 Reactive Oxygen Species (ROS) (Photodynamic Therapy) ICT->Application2

Fig 2. Optoelectronic mechanism of Donor-Acceptor polymers for theranostic applications.

Quantitative Data & Optoelectronic Analytics

The optoelectronic properties of the resulting polymers are highly dependent on the choice of the donor unit paired with the 4-Amino-benzo[1,2,5]thiadiazol-5-ol-derived acceptor. Below is a representative summary of expected quantitative data based on established literature principles[1][3][4][5]:

Polymer ArchitectureDonor UnitAcceptor Unit (Derived from 3177-69-3)Optical Bandgap ( Egopt​ )Emission λmax​ (Film)Primary Application
P1 (Fluorene-based) 9,9-DioctylfluoreneThiadiazolo-benzoxazole~1.95 eV650 nm (Red)Bioimaging / OLEDs
P2 (BDT-based) Benzo[1,2-b:4,5-b′]dithiopheneThiadiazolo-benzoxazole~1.60 eV780 nm (NIR)Photodynamic Therapy
P3 (Thiophene-based) Alkylated BithiopheneThiadiazolo-benzoxazole~1.55 eV810 nm (NIR)Organic Photovoltaics

Note: The incorporation of the oxazole ring consistently red-shifts the emission by 40–80 nm compared to standard un-fused benzothiadiazole analogs, proving its efficacy in designing low-bandgap materials.

Sources

Method

Application Note: Optimal Solvents and Reagents for 4-Amino-benzo[1,2,5]thiadiazol-5-ol Functionalization

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic causality, protocol validation, and optimal reagent/solvent selection for CAS 3177-69-3.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic causality, protocol validation, and optimal reagent/solvent selection for CAS 3177-69-3.

Executive Summary & Reactivity Profile

4-Amino-benzo[1,2,5]thiadiazol-5-ol (CAS 3177-69-3) is a highly specialized ortho-aminophenol derivative fused to a 1,2,5-thiadiazole ring[1]. It serves as a critical building block in the synthesis of Donor-Acceptor (D-A) optoelectronic materials[2] and tricyclic pharmacophores.

The functionalization of this molecule is entirely dictated by its unique electronic topology:

  • Electron-Deficient Core: The 2,1,3-benzothiadiazole (BTD) core is a strong electron acceptor. This significantly lowers the pKa of the 5-hydroxyl group, making it more acidic than a standard phenol.

  • Attenuated Nucleophilicity: The electron-withdrawing nature of the BTD ring pulls electron density away from the 4-amino group, rendering it less nucleophilic than a typical aniline.

  • Push-Pull Dynamics: Successful functionalization requires carefully selected solvents and reagents that can overcome the reduced nucleophilicity of the amine while exploiting the enhanced acidity of the hydroxyl group.

Divergent Functionalization Pathways

The ortho-amino/hydroxyl motif allows for divergent synthetic applications, primarily categorized into etherification (O-alkylation), cross-coupling pre-activation (O-triflation), and condensation into fused tricyclic heterocycles (e.g., oxazolo[4,5-e][2,1,3]benzothiadiazoles)[3].

Pathways Core 4-Amino-benzo[1,2,5] thiadiazol-5-ol Oxazole Oxazolo[4,5-e][2,1,3] benzothiadiazole (D-A Materials) Core->Oxazole Aldehyde, DDQ Toluene, Heat Triflate 5-O-Triflate Derivative (Cross-Coupling Precursor) Core->Triflate Tf2O, Pyridine DCM, 0 °C Ether 5-Alkoxy-4-amino benzothiadiazole Core->Ether R-X, Cs2CO3 DMF, RT

Fig 1. Divergent functionalization pathways of 4-Amino-benzo[1,2,5]thiadiazol-5-ol.

Optimal Solvents and Reagents by Reaction Class

To achieve high yields and chemoselectivity, the choice of solvent and reagent must align with the substrate's electronic demands.

Class 1: Oxidative Condensation to Fused Oxazoles

The formation of oxazolo-benzothiadiazoles via reaction with aldehydes requires a two-step sequence: imine formation followed by oxidative cyclization[4].

  • Optimal Solvent: Toluene or 1,4-Dioxane . Non-polar, high-boiling solvents are required to drive the initial condensation via azeotropic removal of water (Dean-Stark apparatus).

  • Optimal Reagents: Aldehyde + DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).

  • Causality: Because the intermediate benzothiadiazole-imine is highly electron-deficient, mild oxidants (like air/Cu) often fail to rearomatize the oxazoline intermediate. DDQ provides the necessary high oxidation potential to drive the formation of the fully aromatic oxazole ring rapidly.

Class 2: Selective O-Alkylation
  • Optimal Solvent: DMF (N,N-Dimethylformamide) or MeCN (Acetonitrile).

  • Optimal Reagents: Alkyl Halides (R-X) + Cs₂CO₃ (Cesium Carbonate).

  • Causality: The high dielectric constant of DMF solvates the cesium cation, leaving a highly reactive "naked" phenoxide anion. Because the 5-OH is significantly more acidic than the 4-NH₂, weak bases like Cs₂CO₃ selectively deprotonate the hydroxyl group, ensuring strict O-alkylation without competitive N-alkylation.

Class 3: O-Triflation for Cross-Coupling
  • Optimal Solvent: DCM (Dichloromethane).

  • Optimal Reagents: Tf₂O (Trifluoromethanesulfonic anhydride) + Pyridine .

  • Causality: DCM provides a non-nucleophilic, polarizable environment that stabilizes the transition state at low temperatures (0 °C). Pyridine acts as both an acid scavenger and a nucleophilic catalyst (forming the highly reactive N-trifluoromethylsulfonylpyridinium intermediate), ensuring rapid conversion of the sterically hindered 5-OH to the triflate.

Quantitative Data Summary
Reaction ClassTarget MotifOptimal SolventReagent / CatalystBaseTemp (°C)Expected Yield
Condensation Oxazolo-BTDTolueneAldehyde / DDQNone (or p-TsOH)110 °C75 - 85%
O-Alkylation 5-Alkoxy-BTDDMFAlkyl BromideCs₂CO₃25 - 60 °C80 - 95%
Triflation 5-OTf-BTDDCMTf₂OPyridine0 °C to RT85 - 90%

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 2-Aryl-oxazolo[4,5-e][2,1,3]benzothiadiazoles

This protocol utilizes DDQ-mediated oxidative cyclization, a self-validating system where the distinct color change indicates reaction progression.

Materials:

  • 4-Amino-benzo[1,2,5]thiadiazol-5-ol (1.0 equiv, 10 mmol)

  • Aryl Aldehyde (1.1 equiv, 11 mmol)

  • DDQ (1.2 equiv, 12 mmol)

  • Toluene (Anhydrous, 50 mL)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 equiv, 1 mmol)

Methodology:

  • Imine Formation: Charge a 100 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser with 4-amino-benzo[1,2,5]thiadiazol-5-ol, the aryl aldehyde, p-TsOH, and toluene.

  • Reflux: Heat the mixture to reflux (110 °C) for 4-6 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 3:1). The starting material spot (UV active, highly fluorescent) should completely disappear, replaced by the intermediate Schiff base.

  • Oxidative Cyclization: Cool the reaction to room temperature. Add DDQ portion-wise over 10 minutes. The reaction mixture will immediately darken. Stir at room temperature for 2 hours.

  • Quench & Workup: Dilute the mixture with EtOAc (50 mL) and wash with saturated aqueous NaHCO₃ (3 x 50 mL) to remove DDQH₂ byproducts. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography to isolate the fused oxazole[3].

Workflow Start 1. Substrate + Aldehyde in Toluene Imine 2. Reflux (Dean-Stark) Imine Formation Start->Imine IPC1 IPC: TLC Check (Disappearance of SM) Imine->IPC1 Oxidation 3. Add DDQ Oxidative Cyclization IPC1->Oxidation Workup 4. Aqueous Quench & Extraction Oxidation->Workup Purification 5. Column Chromatography (Pure Oxazole) Workup->Purification

Fig 2. Experimental workflow and IPCs for oxazolo-benzothiadiazole synthesis.

Protocol B: Selective O-Triflation for Cross-Coupling

This protocol prepares the molecule for downstream Suzuki or Sonogashira couplings.

Methodology:

  • Preparation: Dissolve 4-amino-benzo[1,2,5]thiadiazol-5-ol (5 mmol) in anhydrous DCM (25 mL) under an inert argon atmosphere.

  • Base Addition: Add anhydrous Pyridine (2.0 equiv, 10 mmol) and cool the reaction vessel to 0 °C using an ice-water bath.

  • Electrophile Addition: Dropwise add Trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv, 6 mmol) over 15 minutes. Caution: Highly exothermic.

  • Reaction: Allow the mixture to stir at 0 °C for 1 hour, then gradually warm to room temperature for an additional 2 hours.

  • Validation & Workup: Quench the reaction with ice water (20 mL). Separate the organic layer, wash with 1M HCl (to remove excess pyridine), followed by brine. Dry over MgSO₄ and concentrate. The resulting triflate is generally pure enough for immediate cross-coupling without column chromatography.

References

  • 4-AMINO-BENZO[1,2,5]THIADIAZOL-5-OL | 3177-69-3 Source: ChemicalBook URL
  • Benzothiadiazole-Dithienopyrrole Donor–Acceptor–Donor and Acceptor–Donor–Acceptor Triads: Synthesis and Optical, Electrochemical, and Charge-Transport Properties Source: The Journal of Physical Chemistry C - ACS Publications URL
  • TiO2ZrO2 composite: Synthesis, characterization and application as a facile, expeditious and recyclable catalyst for the synthesis of 2-aryl substituted benzoxazole derivatives Source: Comptes Rendus Chimie URL
  • Oxazolo[4,5-e]-2,1,3-benzothiadiazole, 7-ethyl-5a,8a-dihydro- Source: ChemicalBook URL

Sources

Application

In Vitro Assay Protocols for 4-Amino-benzothiadiazol-5-ol Derivatives: A Guide for Cellular and Biochemical Screening

In Vitro Assay Protocols for 4-Amino-benzo[1][2][3]thiadiazol-5-ol Derivatives: A Guide for Cellular and Biochemical Screening This comprehensive guide provides detailed application notes and in vitro assay protocols for...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Assay Protocols for 4-Amino-benzo[1][2][3]thiadiazol-5-ol Derivatives: A Guide for Cellular and Biochemical Screening

This comprehensive guide provides detailed application notes and in vitro assay protocols for researchers, scientists, and drug development professionals working with 4-Amino-benzo[1][2][3]thiadiazol-5-ol derivatives. This class of heterocyclic compounds has garnered significant interest for its diverse pharmacological potential, including anticancer, antioxidant, and enzyme-inhibitory activities. This document offers a framework for the systematic evaluation of these derivatives, emphasizing the rationale behind experimental choices to ensure robust and reproducible data.

Introduction to 4-Amino-benzo[1][2][3]thiadiazol-5-ol Derivatives

The benzo[1][2][3]thiadiazole scaffold is a privileged structure in medicinal chemistry, known for its ability to engage with a variety of biological targets. The specific substitution pattern of an amino group at the 4-position and a hydroxyl group at the 5-position creates a unique electronic and structural profile, suggesting potential for diverse molecular interactions. These derivatives are of particular interest for their potential as modulators of key cellular processes implicated in various diseases.

I. Anticancer Activity: Cellular Proliferation and Cytotoxicity Assays

A primary application for novel chemical entities is the assessment of their anticancer potential. A tiered approach, starting with general cytotoxicity screening and progressing to more mechanistic assays, is recommended.

A. Sulforhodamine B (SRB) Assay for Cytotoxicity Screening

The SRB assay is a reliable and cost-effective method for determining cell density, based on the measurement of cellular protein content.[1][3][4][5] It is often preferred over metabolic assays like the MTT assay as it is less prone to interference from compounds that affect cellular metabolism without being cytotoxic.

Principle: Sulforhodamine B is a bright-pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.

1. Cell Plating:

  • Seed adherent cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the 4-Amino-benzo[1][2][3]thiadiazol-5-ol derivative in DMSO.

  • Perform serial dilutions of the test compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

  • Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubate the plates for 48-72 hours.

3. Cell Fixation:

  • Gently remove the culture medium.

  • Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.[1]

  • Incubate at 4°C for 1 hour.

4. Staining:

  • Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.[1]

  • Incubate at room temperature for 30 minutes.

5. Solubilization and Absorbance Reading:

  • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Allow the plates to air dry.

  • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Shake the plates on a shaker for 10 minutes.

  • Read the absorbance at 510 nm using a microplate reader.[4]

Data Analysis: The percentage growth inhibition is calculated using the following formula: % Growth Inhibition = 100 - [(Absorbance of Treated Cells / Absorbance of Control Cells) x 100]

The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of growth inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

B. Mechanistic Insights: Apoptosis and Cell Cycle Analysis

Should a derivative exhibit significant cytotoxicity, further investigation into the mechanism of cell death is warranted. Flow cytometry is a powerful tool for this purpose.

  • Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) staining can differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Cycle Analysis: Staining with a fluorescent DNA-binding dye like PI allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M), revealing any cell cycle arrest induced by the compound.

II. Antioxidant Capacity Assessment

Many chronic diseases are associated with oxidative stress, making the evaluation of a compound's antioxidant potential a critical step. The antioxidant activity of 4-Amino-benzo[1][2][3]thiadiazol-5-ol derivatives can be attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[1][2][3]

A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is a common and straightforward spectrophotometric assay for evaluating antioxidant activity.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

1. Reagent Preparation:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare a stock solution of the test compound in methanol or DMSO.

  • Ascorbic acid or Trolox can be used as a positive control.

2. Assay Procedure:

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound.

  • Include a blank (methanol/DMSO) and a control (DPPH solution with solvent).

  • Incubate the plate in the dark at room temperature for 30 minutes.

3. Absorbance Measurement:

  • Measure the absorbance at 517 nm using a microplate reader.

Data Analysis: The percentage of radical scavenging activity is calculated as follows: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the compound concentration.

III. Enzyme Inhibition Assays

The benzo[1][2][3]thiadiazole scaffold is present in various enzyme inhibitors. Screening derivatives against a panel of relevant enzymes can uncover specific molecular targets.

A. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.[2][6][7][8][9]

Principle: This colorimetric assay measures the activity of AChE by monitoring the formation of the yellow product, 5-thio-2-nitrobenzoate. The enzyme hydrolyzes acetylthiocholine to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the colored product.[2] An inhibitor will reduce the rate of this reaction.

1. Reagent Preparation:

  • 0.1 M Phosphate Buffer (pH 8.0).

  • AChE solution (from electric eel) in buffer.

  • Acetylthiocholine iodide (ATCI) solution in buffer.

  • DTNB solution in buffer.

  • Test compound solutions at various concentrations. Donepezil can be used as a positive control.

2. Assay Procedure (in a 96-well plate):

  • Add 25 µL of ATCI solution, 125 µL of DTNB solution, and 50 µL of buffer to each well.

  • Add 25 µL of the test compound solution.

  • Initiate the reaction by adding 25 µL of the AChE solution.

3. Kinetic Measurement:

  • Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader in kinetic mode.[6]

Data Analysis: The rate of the reaction is determined from the slope of the absorbance versus time plot. The percentage of inhibition is calculated as: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100

The IC₅₀ value is then determined from the dose-response curve.

IV. Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of the experimental design and potential mechanisms of action, the following diagrams are provided.

Experimental Workflow for In Vitro Screening

G cluster_0 Initial Screening cluster_1 Hit Characterization start 4-Amino-benzo[1,2,5]thiadiazol-5-ol Derivatives cytotoxicity Cytotoxicity Assay (e.g., SRB) start->cytotoxicity antioxidant Antioxidant Assay (e.g., DPPH) start->antioxidant enzyme Enzyme Inhibition (e.g., AChE) start->enzyme mechanism Mechanism of Action Studies cytotoxicity->mechanism Active Compounds apoptosis Apoptosis Assay mechanism->apoptosis cell_cycle Cell Cycle Analysis mechanism->cell_cycle pathway Signaling Pathway Analysis mechanism->pathway

Caption: General workflow for the in vitro evaluation of novel derivatives.

Potential Anticancer Signaling Pathway Modulation

Based on literature for related benzothiazole and thiadiazole derivatives, a potential mechanism of anticancer action could involve the inhibition of key survival pathways.

G cluster_0 Cellular Effects cluster_1 Signaling Pathways compound 4-Amino-benzo[1,2,5]thiadiazol-5-ol Derivative akt Akt Pathway compound->akt Inhibition stat3 STAT3 Pathway compound->stat3 Inhibition egfr EGFR/VEGFR compound->egfr Inhibition apoptosis Apoptosis cell_cycle_arrest Cell Cycle Arrest akt->apoptosis Suppresses stat3->apoptosis Suppresses egfr->akt egfr->stat3

Caption: Hypothesized modulation of cancer signaling pathways.

Conclusion

The protocols and strategies outlined in this guide provide a solid foundation for the in vitro characterization of 4-Amino-benzo[1][2][3]thiadiazol-5-ol derivatives. By employing a systematic and mechanistically-driven approach, researchers can effectively elucidate the biological activities of these promising compounds and pave the way for their further development as potential therapeutic agents.

References

  • Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. Available at: [Link]

  • Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB)
  • Acetylcholinesterase Inhibition Assay. Bio-protocol. Available at: [Link]

  • Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research labor
  • Step-by-step workflow of the standardized sulforhodamine B (SRB) assay. ResearchGate. Available at: [Link]

  • Worek, F., & Thiermann, H. (2012). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Drug testing and analysis, 5(3), 187-194.
  • Nath, S., & Talukdar, A. D. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. International Journal of Pharmacy and Pharmaceutical Sciences, 7(4), 234-237.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing oxidative degradation of 4-Amino-benzo[1,2,5]thiadiazol-5-ol during storage

Technical Support Center: Stabilizing 4-Amino-benzo[1][2][3]thiadiazol-5-ol Welcome to the technical support guide for 4-Amino-benzo[1][2][3]thiadiazol-5-ol. This resource is designed for researchers, scientists, and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stabilizing 4-Amino-benzo[1][2][3]thiadiazol-5-ol

Welcome to the technical support guide for 4-Amino-benzo[1][2][3]thiadiazol-5-ol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this compound. Our goal is to provide you with the in-depth knowledge and practical tools necessary to prevent its oxidative degradation, ensuring the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions regarding the stability of 4-Amino-benzo[1][2][3]thiadiazol-5-ol.

Q1: Why is my solid sample or solution of 4-Amino-benzo[1][2][3]thiadiazol-5-ol turning a dark brown or black color over time?

A1: The discoloration you are observing is a classic indicator of oxidative degradation.[1] 4-Amino-benzo[1][2][3]thiadiazol-5-ol is an aminophenol derivative, a class of compounds known for its susceptibility to oxidation when exposed to atmospheric oxygen and/or light.[1] The initial oxidation product is a highly colored quinone-imine, which can subsequently polymerize to form dark, insoluble materials.[1][4] This process is often irreversible and compromises the purity and reactivity of your compound.

Q2: What is the chemical mechanism behind this oxidative degradation?

A2: The oxidative degradation of 4-Amino-benzo[1][2][3]thiadiazol-5-ol is driven by the electron-rich nature of its aminophenol-like structure. The process is initiated by the loss of electrons (oxidation) from the molecule, which is significantly accelerated by factors such as light, heat, the presence of metal ions, and alkaline pH conditions.[1] The core mechanism involves a two-step, one-electron transfer process. The amino group is typically oxidized first, followed by the hydroxyl group, leading to the formation of a reactive quinone-imine intermediate.[5] This intermediate is highly electrophilic and can react with other nucleophiles or polymerize, leading to the observed discoloration.

Oxidation_Pathway cluster_0 Proposed Oxidative Degradation Pathway Compound 4-Amino-benzo[1,2,5]thiadiazol-5-ol (Stable, Light-colored) Intermediate Quinone-imine Intermediate (Highly Reactive, Colored) Compound->Intermediate Oxidation (O₂, light, metal ions) Product Polymerized Degradation Products (Insoluble, Dark-colored) Intermediate->Product Polymerization

Caption: Proposed pathway for the oxidative degradation of 4-Amino-benzo[1][2][3]thiadiazol-5-ol.

Q3: What are the optimal conditions for storing solid 4-Amino-benzo[1][2][3]thiadiazol-5-ol to ensure its long-term stability?

A3: To minimize degradation, the solid compound should be stored under conditions that limit its exposure to oxygen, light, and moisture. The following table summarizes the recommended storage conditions.

ParameterRecommendationRationale
Temperature 2-8°CLower temperatures slow down the rate of chemical reactions, including oxidation.[1]
Atmosphere Inert gas (Argon or Nitrogen)Replacing air with an inert gas eliminates the primary oxidant, oxygen.[1]
Light Amber glass vial, stored in the darkProtects the compound from photo-oxidation, which can be initiated by UV light.[1]
Container Tightly sealed, amber glass vialPrevents exposure to air and moisture, and blocks light.
Purity Use high-purity materialImpurities, especially trace metal ions, can catalyze oxidative reactions.

Q4: My experiment requires dissolving the compound. How can I prepare and store a stable solution?

A4: Solutions of 4-Amino-benzo[1][2][3]thiadiazol-5-ol are significantly more prone to degradation than the solid material. It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is unavoidable, the following measures are critical:

  • Deoxygenate your solvent: Before dissolving the compound, sparge your solvent with a stream of inert gas (argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.[1]

  • Use an antioxidant: The addition of an antioxidant is a highly effective method to prevent oxidation in solution.[1]

  • Store under inert gas: After preparation, flush the headspace of the vial with an inert gas before sealing.

  • Protect from light and heat: Store the solution in a tightly capped amber vial at 2-8°C.

Q5: Which antioxidants are compatible with 4-Amino-benzo[1][2][3]thiadiazol-5-ol and at what concentration should they be used?

A5: The choice of antioxidant depends on the solvent system and the downstream application. For many applications, including preparing samples for HPLC analysis, ascorbic acid and sodium metabisulfite are excellent choices.[1][6]

AntioxidantRecommended Starting Concentration (w/v)Efficacy & Notes
Ascorbic Acid (Vitamin C) 0.01 - 0.1%Highly effective as a reducing agent, scavenging oxygen and other oxidizing species. Particularly useful in aqueous solutions.[1]
Sodium Metabisulfite 0.05 - 0.5%A strong reducing agent that can be very effective in preventing browning reactions.[1][6]
Butylated Hydroxytoluene (BHT) 0.01 - 0.1%A phenolic antioxidant that acts as a free radical scavenger. It is more effective in organic systems and has limited solubility in aqueous solutions.[1]

Note: It is always advisable to perform a small-scale pilot experiment to confirm the compatibility and effectiveness of the chosen antioxidant with your specific experimental conditions.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to the degradation of 4-Amino-benzo[1][2][3]thiadiazol-5-ol.

Troubleshooting_Guide cluster_1 Troubleshooting Workflow for Degraded Samples Start Observation: Sample (solid or solution) is discolored (brown/black) Assess Step 1: Assess Purity Run HPLC analysis on the sample. Start->Assess Decision Is the purity acceptable for your application? Assess->Decision Use Use the sample with caution. Consider potential impact of impurities. Decision->Use Yes Discard Step 2: Discard Sample Do not use the degraded sample for critical experiments. Decision->Discard No Implement Step 3: Implement Preventive Measures Review and improve storage and handling procedures based on this guide. Use->Implement Discard->Implement Validate Step 4: Validate New Procedure Perform a small-scale stability study on a fresh sample using the improved procedure. Implement->Validate

Caption: Decision tree for troubleshooting degraded samples of 4-Amino-benzo[1][2][3]thiadiazol-5-ol.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the proper storage and stability assessment of 4-Amino-benzo[1][2][3]thiadiazol-5-ol.

Protocol 1: Recommended Procedure for Long-Term Storage of Solid 4-Amino-benzo[1][2][3]thiadiazol-5-ol

  • Preparation: In a controlled environment with low humidity, aliquot the desired amount of high-purity 4-Amino-benzo[1][2][3]thiadiazol-5-ol into a clean, dry amber glass vial.

  • Inert Atmosphere: Place the uncapped vial inside a glove box or a chamber that can be purged with an inert gas.

  • Purging: Purge the glove box or chamber with high-purity argon or nitrogen gas for at least 15 minutes to displace all oxygen.

  • Sealing: While still under the inert atmosphere, tightly seal the vial with a cap containing a chemically resistant liner.

  • Labeling and Storage: Clearly label the vial with the compound name, date, and storage conditions. Store the vial in a refrigerator at 2-8°C, away from any light sources.

Protocol 2: Development of a Stability-Indicating RP-HPLC Method for Purity Assessment

This protocol outlines the steps to develop and validate an HPLC method capable of separating 4-Amino-benzo[1][2][3]thiadiazol-5-ol from its potential degradation products.

  • Instrumentation and Conditions (Starting Point):

    • HPLC System: A standard HPLC system with a UV or Diode Array Detector (DAD).

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Acetonitrile and a buffered aqueous phase (e.g., 0.02 M phosphate buffer, pH 3.0).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength where the parent compound has significant absorbance (e.g., determined by UV scan).

    • Column Temperature: 25-30°C.

  • Forced Degradation Study:

    • Prepare solutions of 4-Amino-benzo[1][2][3]thiadiazol-5-ol (e.g., 1 mg/mL) in a suitable solvent.

    • Acid Hydrolysis: Add 1N HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH and keep at room temperature for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 48 hours, then dissolve.

    • Photolytic Degradation: Expose the solid compound to UV light (254 nm) for 24 hours, then dissolve.

    • Analyze all stressed samples by HPLC. The goal is to achieve 5-20% degradation of the main peak.[7]

  • Method Optimization and Validation:

    • Adjust the mobile phase gradient, pH, and other chromatographic parameters to achieve baseline separation between the parent peak and all degradation peaks.

    • Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[8]

HPLC_Workflow cluster_2 Stability-Indicating HPLC Method Workflow A Step 1: Initial Method Setup (C18 column, ACN/Buffer gradient) B Step 2: Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) A->B C Step 3: Analyze Stressed Samples Inject degraded samples into HPLC B->C D Step 4: Method Optimization Adjust gradient to separate all peaks C->D E Step 5: Method Validation (ICH) (Linearity, Accuracy, Precision, etc.) D->E F Final Stability-Indicating Method E->F

Caption: Workflow for developing a stability-indicating HPLC method.

By implementing these storage, handling, and analytical procedures, you can significantly mitigate the risk of oxidative degradation, ensuring the quality and reliability of your research involving 4-Amino-benzo[1][2][3]thiadiazol-5-ol.

References

  • Technical Support Center: Preventing Oxidation of Aminophenol Compounds - Benchchem.
  • Ansari, M. N., et al. (2016). Chemical Derivatization UV Spectrophotometric Method for Detection of P- Aminophenol and Energy of Activation Approach to Set Degradation Protocol for Forced Degradation Studies. ResearchGate. Available from: [Link]

  • Biocatalytic Generation of o-Quinone Imines in the Synthesis of 1,4-Benzoxazines and Its Comparative Green Chemistry Metrics. PMC. Available from: [Link]

  • Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. ScienceDirect. Available from: [Link]

  • Ultra-Fast Degradation of p-Aminophenol by a Nanostructured Iron Catalyst. PMC. Available from: [Link]

  • Ghosh, P., Samanta, A. N., & Ray, S. (2010). Degradation of p-Aminophenol by fenton's process. Influence of operational parameters. Asia-Pacific Journal of Chemical Engineering. Available from: [Link]

  • Oxidation reaction of 4-aminophenol (4AP) to 4-quinoneimine (4QI). ResearchGate. Available from: [Link]

  • Brown, K. C., & Corbett, J. F. (1979). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • Brown, K. C., & Corbett, J. F. (1979). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • stability-indicating rp-hplc method: Topics by Science.gov. Science.gov. Available from: [Link]

  • Application Note: A Stability-Indicating HPLC Method for the Purity Analysis of 2'-Aminoacetophenone - Benchchem.
  • Effect of antioxidants on para-aminophenol-induced toxicity in LLC-PK1 cells. PubMed. Available from: [Link]

  • Investigation of radical scavenging effects of acetaminophen, p-aminophenol and their O-sulfated conjugates. J-Stage. Available from: [Link]

  • Stability-indicating HPLC method optimization using quality - Journal of Applied Pharmaceutical Science. Available from: [Link]

  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC. Available from: [Link]

  • FORCED DEGRADATION STUDY OF PARACETAMOL IN TABLET FORMULATION USING RP-HPLC. Association of Pharmacy Professionals. Available from: [Link]

  • Antioxidant and Anticancer Activities of Novel P-Alkylaminophenols and P-Acylaminophenols (Aminophenol Analogues). PubMed. Available from: [Link]

  • Effectiveness of ascorbic acid and sodium metabisulfite as anti-browning agent and antioxidant on green coconut water (Cocos nucifera) subjected to elevated thermal processing. International Food Research Journal. Available from: [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC. Available from: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]

  • Stabilizer of acetaminophen. Google Patents.
  • Stability-Indicating RP-HPLC Method Development for A Fixed-Dose Combination Tablet and Its Degradation Kinetics. AKT Publication. Available from: [Link]

  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PubMed. Available from: [Link]

  • Use of Sodium Metabisulphite and Ascorbic Acid to Control Browning in Ready-to-Eat Processed Potatoes during Prolonged Storage. ResearchGate. Available from: [Link]

  • Use of Sodium Metabisulphite and Ascorbic Acid to Control Browning in Ready-to-Eat Processed Potatoes during Prolonged Storage. FAO AGRIS. Available from: [Link]

  • Use of sodium metabisulfite and ascorbic acid as anti-browning agents in processed potatoes. Semantic Scholar. Available from: [Link]

  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. ResearchGate. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Unknown Impurities in 4-Amino-benzo[1,2,5]thiadiazol-5-ol HPLC Analysis

Welcome to the advanced technical support guide for troubleshooting chromatographic anomalies associated with 4-Amino-benzo[1,2,5]thiadiazol-5-ol . Because this molecule possesses both an highly reactive ortho-aminopheno...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support guide for troubleshooting chromatographic anomalies associated with 4-Amino-benzo[1,2,5]thiadiazol-5-ol . Because this molecule possesses both an highly reactive ortho-aminophenol moiety and an amphoteric benzothiadiazole ring system, standard HPLC methodologies often yield unexpected degradants, ghost peaks, and baseline drifts.

This guide is engineered for drug development professionals and analytical scientists, focusing on the mechanistic causality of these impurities and providing self-validating protocols to ensure absolute data integrity.

Mechanistic Causality of Analyte Instability

To successfully troubleshoot unknown impurities, one must first understand the structural vulnerabilities of 4-Amino-benzo[1,2,5]thiadiazol-5-ol:

  • Ortho-Aminophenol Autoxidation: The spatial proximity of the electron-donating amino group (C4) and the hydroxyl group (C5) makes this molecule exceptionally prone to oxidative degradation. In the presence of dissolved oxygen and trace transition metals (e.g., Cu²⁺, Fe³⁺), the aminophenol motif rapidly oxidizes into highly conjugated quinoneimines[1]. In an HPLC system, this manifests as a time-dependent loss of the main peak area and the emergence of broad, late-eluting, often colored impurity peaks.

  • Photo-Induced Artifacts in MS Detectors: The benzothiadiazole ring is susceptible to free radical attack. When exposed to high-intensity UV light in a Diode Array Detector (DAD) flow cell, reactive oxygen species (ROS) can be generated, leading to the artificial addition of oxygen (+16 Da or +32 Da) to the molecule before it reaches an in-series Mass Spectrometer[2].

  • Amphoteric Secondary Interactions: The basic amine group readily undergoes ion-exchange interactions with unprotonated, acidic silanols on silica-based stationary phases. This causes severe peak tailing and peak splitting, which can be easily misidentified as co-eluting impurities.

Diagnostic Workflows

When an unknown impurity is detected, use the following logical workflow to isolate whether the issue is systemic, chemical, or artifactual.

G Start Unknown Impurity Detected in HPLC Analysis Blank Run Blank Injection Start->Blank Decision1 Impurity in Blank? Blank->Decision1 SysContam System/Mobile Phase Contamination (Flush System, Replace Solvents) Decision1->SysContam Yes SampleDeg Sample Degradation or On-Column Reaction Decision1->SampleDeg No Decision2 Impurity Increases Over Time? SampleDeg->Decision2 Oxidation Oxidative Degradation (Aminophenol Moiety) Decision2->Oxidation Yes Interaction Secondary Silanol Interactions or Co-elution Decision2->Interaction No SolOx Add Antioxidant (Ascorbic Acid) Degas Solvents Oxidation->SolOx SolInt Optimize pH / Use End-Capped Column Interaction->SolInt

Caption: Diagnostic workflow for identifying and resolving unknown impurities in HPLC analysis.

In-Depth Troubleshooting Guide

Issue A: Time-Dependent Appearance of Unknown Peaks in the Autosampler
  • Causality: As the sample resides in the autosampler, atmospheric oxygen dissolves into the diluent. This initiates a radical-mediated oxidation cascade of the ortho-aminophenol moiety into polymeric quinoneimines[1].

  • Solution: Implement a sacrificial antioxidant system. Ascorbic acid is highly effective because it oxidizes more readily than the aminophenol ring, acting as a chemical shield[1].

  • Self-Validating Protocol: Prepare two sample vials—one standard and one fortified with 0.05% ascorbic acid. Inject both at T=0 and T=24h. The fortified vial must show <1% peak area deviation and no new impurity peaks, validating the antioxidant's efficacy.

Issue B: MS Identifies +16 Da or +32 Da Impurities Not Seen in UV
  • Causality: When utilizing an HPLC-UV-MS setup in series, the high-intensity photons from the UV/DAD flow cell trigger the photodissociation of trace peroxides or dissolved oxygen, generating ROS. These radicals attack the benzothiadiazole or aminophenol ring after UV detection but before MS ionization, creating artificial oxidation products (+16 Da)[2].

  • Solution: Eliminate the series fluidic path. Plumb the UV and MS detectors in parallel using a post-column flow splitter, or simply turn off the UV lamp during MS characterization[2].

G A HPLC Column Elution B UV/DAD Flow Cell (High Intensity Light) A->B C Photo-induced ROS Generation & Analyte Oxidation B->C hv (Photons) D Mass Spectrometer (+16 Da / +32 Da Artifacts) C->D

Caption: Mechanism of in-series HPLC-UV-MS photooxidation leading to artificial +16/+32 Da impurities.

Issue C: Severe Peak Tailing Mimicking Co-Eluting Impurities
  • Causality: The basic amino group of the analyte interacts with residual, negatively charged silanols on the silica stationary phase. This secondary retention mechanism causes the peak to drag, tail, or split, which integration software often misidentifies as an unknown co-eluting impurity.

  • Solution: Lower the mobile phase pH to ~2.5 (using 0.1% Formic Acid or TFA) to fully protonate the silanols (neutralizing their charge), and utilize a highly base-deactivated (end-capped) C18 column.

Standard Operating Procedures (SOPs)

SOP 1: Preparation of Oxidation-Resistant Mobile Phase and Samples

This protocol establishes a self-validating system to arrest autoxidation during prolonged HPLC sequences.

Step 1: Solvent Deoxygenation Sparge all aqueous mobile phases and sample diluents with high-purity Nitrogen or Argon for a minimum of 15–30 minutes to aggressively displace dissolved atmospheric oxygen[1]. Step 2: Antioxidant Fortification Add Ascorbic Acid to the sample diluent to achieve a final concentration of 0.05% (w/v). Mechanistic Note: Ascorbic acid acts as a sacrificial reductant, intercepting oxidative pathways before they degrade the aminophenol ring[1]. Step 3: Metal Chelation (Optional but Recommended) If utilizing phosphate buffers, add 1 mM EDTA to the mobile phase to sequester trace catalytic transition metals (Cu²⁺, Fe³⁺) introduced by lower-grade salts or pump fluidics. Step 4: Amber Containment & Validation Transfer the prepared sample into amber autosampler vials to prevent ambient photo-degradation. Validation Check: Inject a blank diluent immediately after the highest concentration standard. The total absence of the aminophenol peak confirms no column carryover, isolating any future peaks strictly to chemical degradation.

SOP 2: Parallel Detector Plumbing to Eliminate Photooxidation Artifacts

Use this methodology to validate whether an MS-detected mass is a true impurity or a flow-cell artifact.

Step 1: Disconnect Series Path Remove the PEEK tubing connecting the UV/DAD flow cell outlet directly to the MS electrospray inlet. Step 2: Install Flow Splitter Install a zero-dead-volume T-splitter immediately post-column. Step 3: Route Flow Route 50% of the flow to the UV detector and 50% to the MS source using identical lengths of narrow-bore (0.005" ID) tubing to synchronize retention times. Step 4: System Validation Validation Check: Analyze the sample with the UV lamp powered ON, then repeat with the UV lamp completely OFF. If the +16 Da mass impurity vanishes in the lamp-OFF run, the protocol successfully validates that the impurity was a flow-cell photooxidation artifact, not a true sample degradant[2].

Quantitative Data Synthesis

The following tables summarize the expected quantitative impact of environmental controls on the stability and chromatography of 4-Amino-benzo[1,2,5]thiadiazol-5-ol.

Table 1: Impact of Stabilization Strategies on Analyte Integrity (24-Hour Autosampler Study)

Stabilization StrategyMobile Phase Dissolved O₂24h Degradation (%)Peak Symmetry (As)Primary Impurity Profile Observed
Unprotected (Control) Ambient15.4%1.8 (Severe Tailing)Quinoneimines, Dimers
N₂ Sparging Only < 2 ppm4.2%1.7 (Tailing)Quinoneimines
0.05% Ascorbic Acid Ambient0.8%1.2 (Improved)Trace Unknowns
Ascorbic Acid + N₂ + Acidic pH < 2 ppm< 0.1% 1.05 (Optimal) None detected

Table 2: Troubleshooting Matrix for Unknown Impurities

Symptom / ObservationRoot CauseCorrective Action
Ghost peaks eluting randomly Late-eluting polymeric degradants from previous runs.Add a high-organic wash step at the end of the gradient; use a sacrificial guard column.
Sample solution turns brown/red Macroscopic oxidation of the ortho-aminophenol moiety[1].Discard sample. Prepare fresh using SOP 1 (Deoxygenation + Antioxidant).
Negative peaks in chromatogram Sample dissolved in a solvent with higher UV absorbance than the mobile phase.Dissolve the sample directly in the starting mobile phase composition.

Frequently Asked Questions (FAQs)

Q: Why does my peak shape degrade (tailing) even when the sample is freshly prepared? A: 4-Amino-benzo[1,2,5]thiadiazol-5-ol contains a basic amino group that interacts with acidic silanols on the silica support. If your mobile phase pH is too close to the pKa of the amine, or if you are using an older generation column, these secondary interactions cause tailing. Switch to a base-deactivated (end-capped) column or lower the mobile phase pH (e.g., 0.1% Formic Acid) to fully protonate both the analyte and the silanols.

Q: Can I use methanol instead of acetonitrile for the mobile phase? A: Yes, but be aware that protic solvents like methanol can sometimes participate in hydrogen bonding with the thiadiazole ring, slightly altering selectivity compared to aprotic acetonitrile. Ensure high-purity HPLC-grade solvents are used to prevent introducing unknown trace metal impurities.

Q: My degradation profile shows a major peak that absorbs strongly in the visible spectrum. What is it? A: This is almost certainly a quinoneimine derivative. The oxidation of the ortho-aminophenol moiety typically yields highly conjugated quinoneimines, which absorb in the visible range (appearing yellow, red, or brown to the naked eye)[1].

References

  • Technical Support Center: Preventing Oxidation of Aminophenol Compounds Source: BenchChem URL
  • Source: acs.
  • HPLC Separation of Acetaminophen and its Impurities Using A Mixed-mode Reversed-Phase/Cation Exchange Stationary Phase Source: Oxford Academic URL
  • HPLC Troubleshooting Guide Source: Sigma-Aldrich URL

Sources

Troubleshooting

Reducing side reactions and byproducts in 4-Amino-benzo[1,2,5]thiadiazol-5-ol polymerizations

Welcome to the Technical Support Center for the polymerization of 4-Amino-benzo[1,2,5]thiadiazol-5-ol. This specialized monomer features an ortho-aminophenol moiety fused to a strongly electron-withdrawing benzothiadiazo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the polymerization of 4-Amino-benzo[1,2,5]thiadiazol-5-ol. This specialized monomer features an ortho-aminophenol moiety fused to a strongly electron-withdrawing benzothiadiazole (BTD) core. While highly desirable for synthesizing low-bandgap ladder polymers, its polymerization is notoriously susceptible to side reactions. This guide provides mechanistic insights, actionable troubleshooting steps, and self-validating protocols to suppress byproducts such as soluble phenoxazinones, branched oligomers, and over-oxidized defects.

Mechanistic Q&A: The Causality of Side Reactions

Q1: Why does my chemical oxidative polymerization yield a high fraction of soluble, low-molecular-weight byproducts instead of the desired conjugated ladder polymer? A1: The oxidative polymerization of ortho-aminophenol derivatives proceeds via the formation of radical cations, which couple to form quinone imine intermediates. However, these intermediates are highly susceptible to nucleophilic attack by water. Hydrolysis of the quinone imine leads to the formation of quinones, which terminate chain growth and result in soluble oligomeric byproducts, such as substituted 2-aminophenoxazin-3-one derivatives[1]. Furthermore, the electron-withdrawing nature of the BTD core increases the oxidation potential required to generate the initial radical cations, prolonging the lifetime of reactive intermediates and increasing the probability of off-target branching[2].

Q2: How does pH affect the regioselectivity and defect rate during polymerization? A2: pH is the master variable in this system. The ortho-aminophenol moiety requires deprotonation to form the active phenoxide/amine radicals efficiently. At highly acidic pH (pH < 3), the amino group is fully protonated, completely inhibiting the initial oxidation step[3]. Conversely, in highly alkaline media, rapid unselective oxidation leads to highly branched, amorphous networks. Additionally, the BTD unit undergoes protonation in moderately acidic conditions, which shifts its energy levels and alters the radical distribution[4]. The optimal window for controlled linear coupling is typically mildly acidic to neutral (pH 4.5–6.5), where the monomer is sufficiently reactive but hydrolysis of the intermediate quinone imine is minimized.

Troubleshooting Guide: Symptom-Based Logic

Symptom 1: Incomplete Ladder Formation (Open-Chain Defects)

  • Cause: The desired polymer requires a secondary intramolecular cyclization step (phenoxazine ring closure) after the initial C-N or C-C coupling. If the oxidation potential of the environment is too low, or if steric hindrance from the BTD core prevents coplanarity, the polymer remains in an open-chain ortho-substituted polyaniline-like state.

  • Solution: Implement a two-stage temperature protocol. Initiate coupling at 0–5 °C to control the exothermic radical coupling, then elevate to 60 °C to provide the activation energy required for the intramolecular phenoxazine ring closure.

Symptom 2: Loss of Electroactivity (Over-oxidation)

  • Cause: Applying excessive anodic potentials during electropolymerization or using a massive stoichiometric excess of chemical oxidant degrades the conjugated backbone, converting the active phenoxazine units into non-conductive, over-oxidized quinoid structures.

  • Solution: In electropolymerization, strictly limit the upper vertex potential (do not exceed +0.8 V vs. Ag/AgCl). In chemical polymerization, maintain a strict oxidant-to-monomer molar ratio of 1.25:1.00.

Troubleshooting Start Analyze Polymerization Output Soluble High Soluble Fraction? Start->Soluble CheckPH Adjust pH to 5.0-6.0 Reduce H2O activity Soluble->CheckPH Yes (Hydrolysis) Insoluble Insoluble but Non-Conductive? Soluble->Insoluble No CheckOx Reduce Oxidant Ratio Lower Anodic Potential Insoluble->CheckOx Yes (Over-oxidation) Defects Low Conjugation Length? Insoluble->Defects No CheckTemp Increase Temp to 60°C for Ring Closure Defects->CheckTemp Yes (Open-chain)

Troubleshooting logic tree for resolving common polymerization defects.

Self-Validating Experimental Protocols

Protocol A: Controlled Electropolymerization via Cyclic Voltammetry (CV)

Self-Validation Mechanism: Continuous monitoring of the redox peaks ensures that the growth of the electroactive film is proportional to the cycle number. A decrease in peak current indicates over-oxidation or passivation.

  • Electrolyte Preparation: Dissolve 5.0 mM of 4-amino-benzo[1,2,5]thiadiazol-5-ol in a 0.2 M HClO4​ / acetonitrile mixture (1:1 v/v). Causality: The mixed solvent balances monomer solubility with the proton activity required for intermediate stabilization.

  • Cell Setup: Use a standard three-electrode system: Glassy Carbon (working), Pt wire (counter), and Ag/AgCl (reference).

  • Deaeration: Purge the solution with ultra-high purity N2​ for 15 minutes to prevent auto-oxidation and oxygen-mediated radical quenching.

  • Polymerization: Cycle the potential between -0.2 V and +0.8 V vs. Ag/AgCl at a scan rate of 50 mV/s for 20 cycles. Critical Control: Do not exceed +0.8 V; higher potentials irreversibly oxidize the newly formed phenoxazine rings.

  • Validation: Observe the emergence of a new redox couple at ~+0.4 V, which should grow linearly with each cycle, confirming the deposition of the electroactive ladder polymer.

Protocol B: Chemical Oxidative Polymerization with Suppressed Hydrolysis
  • Monomer Dissolution: Dissolve 10 mmol of the monomer in 50 mL of a buffered aqueous-methanol solution (pH 5.5, 30% v/v methanol). Causality: Methanol reduces the dielectric constant and water activity, suppressing the hydrolysis of the quinone imine intermediate.

  • Oxidant Addition: Dissolve 12.5 mmol of Ammonium Persulfate (APS) in 10 mL of the same buffer. Add dropwise over 60 minutes at 0 °C under vigorous stirring.

  • Cyclization Phase: After 4 hours at 0 °C, raise the temperature to 60 °C for 12 hours to drive the intramolecular phenoxazine ring closure.

  • Purification: Filter the dark precipitate, wash sequentially with 0.1 M HCl, distilled water, and hot acetone (to remove soluble phenoxazinone byproducts). Dry under vacuum at 80 °C.

Pathway Monomer 4-Amino-benzo[1,2,5]thiadiazol-5-ol Radical Radical Cation Intermediate Monomer->Radical Oxidation (-e-, -H+) Coupling Linear C-N / C-C Coupling Radical->Coupling Controlled pH Hydrolysis Hydrolysis of Quinone Imine Radical->Hydrolysis High H2O / Acidic Ladder Phenoxazine Ladder Polymer (Target) Coupling->Ladder Intramolecular Cyclization Branching Cross-linking / Branching (Defect) Coupling->Branching Excess Oxidant Byproduct Soluble Phenoxazinone (Byproduct) Hydrolysis->Byproduct Chain Termination

Mechanistic pathway of 4-Amino-benzo[1,2,5]thiadiazol-5-ol oxidation and side reactions.

Quantitative Data Summaries

The following table summarizes the causal relationship between reaction parameters, the primary product formed, and the dominant side reactions observed during the polymerization of ortho-aminophenol derivatives.

Oxidant SystempHTemperature ProfilePrimary ProductDominant Side Reaction
APS (1:2.5 ratio) 1.025 °C (Isothermal)Soluble OligomersHydrolysis to Phenoxazinones
FeCl3​ (1:2 ratio) 3.00 °C to 25 °COpen-chain PolymerIncomplete Cyclization
APS (1:1.25 ratio) 5.50 °C to 60 °CLadder Polymer Minimal (Trace Branching)
Electrochemical (>1.0 V) 1.025 °CPassivated FilmOver-oxidation / Degradation

References

  • Chemical Oxidative Polymerization of Aminodiphenylamines Source: The Journal of Physical Chemistry B - ACS Publications URL:[Link]

  • Electrochemical oxidation of o-aminophenol in aqueous acidic medium: Formation of film and soluble products Source: Electrochimica Acta (via ResearchGate) URL:[Link]

  • Oxidative coupling of 2-aminophenol to 2-amino-phenoxazine-3-one catalyzed by organotin (IV)–copper (I) cyanide coordination polymers as heterogeneous catalysts Source: Arabian Journal of Chemistry URL:[Link]

  • Role of the Benzothiadiazole Unit in Organic Polymers on Photocatalytic Hydrogen Production Source: JACS Au - ACS Publications URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Method Validation for Quantifying 4-Amino-benzo[1,2,5]thiadiazol-5-ol Purity

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when quantifying highly functionalized heterocyclic intermediates. The target compound, [1], is a critical building block in advanced chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when quantifying highly functionalized heterocyclic intermediates. The target compound, [1], is a critical building block in advanced chemical synthesis. However, its structural combination of a lipophilic benzothiadiazole core, a basic amino group, and an acidic hydroxyl group creates a complex zwitterionic profile.

This guide objectively compares a newly optimized, stability-indicating Core-Shell RP-HPLC method against traditional analytical alternatives. Grounded in the latest[2], this document provides the mechanistic causality, experimental data, and self-validating protocols necessary to establish a robust purity quantification workflow.

Mechanistic Background & Analytical Challenges

To accurately quantify 4-Amino-benzo[1,2,5]thiadiazol-5-ol, we must first understand its behavior in solution. Similar to other benzothiadiazole derivatives like[3], the basic nitrogen atoms are highly prone to secondary interactions with residual silanols on standard silica columns.

The Causality of Peak Tailing: On a traditional fully porous C18 column at neutral pH, the unendcapped silanols (pKa ~4.5) are ionized. The positively charged amino group of our target compound engages in unwanted ion-exchange interactions with these silanols, resulting in severe peak tailing, reduced theoretical plates, and co-elution with structurally similar oxidative impurities.

The Solution: By shifting to a Core-Shell C18 architecture and buffering the mobile phase to pH 3.0, we achieve two mechanistic victories:

  • Silanol Suppression: The acidic pH fully protonates the amine while keeping the silica silanols neutral, eliminating secondary ion-exchange interactions.

  • Enhanced Mass Transfer: According to the van Deemter equation, the solid core of the stationary phase particle limits the diffusion path length of the analyte. This drastically reduces the mass transfer resistance ( C -term), yielding sharper peaks and the high resolution required to separate the active pharmaceutical ingredient (API) from its degradants.

Methodological Comparison: The Alternatives

We evaluated three distinct analytical approaches for quantifying the purity of 4-Amino-benzo[1,2,5]thiadiazol-5-ol.

  • Method A: Optimized Core-Shell RP-HPLC (The Recommended Standard) Utilizes a 2.6 µm Core-Shell C18 column with a pH 3.0 phosphate buffer/acetonitrile gradient. Designed specifically as a stability-indicating method.

  • Method B: Traditional RP-HPLC Utilizes a standard 5.0 µm fully porous C18 column under isocratic conditions (pH 7.0).

  • Method C: UV-Vis Spectrophotometry A rapid, non-separation-based method measuring total absorbance at λmax​ (310 nm).

Table 1: Comparative Performance Across Analytical Methods
Performance MetricMethod A: Core-Shell RP-HPLCMethod B: Traditional RP-HPLCMethod C: UV-Vis Spectrophotometry
Specificity (Resolution) Baseline resolution of all degradants ( Rs​>2.0 )Co-elution of oxidative degradants ( Rs​<1.2 )Non-specific; cannot distinguish impurities
Linearity ( R2 ) 0.9998 (1 - 100 µg/mL)0.9985 (5 - 100 µg/mL)0.9950 (10 - 50 µg/mL)
Limit of Quantitation (LOQ) 0.05 µg/mL0.50 µg/mL2.50 µg/mL
Precision (%RSD) 0.6%1.8%3.5%
Total Run Time 4.5 min12.0 min1.0 min

Data Interpretation: Method A vastly outperforms Methods B and C. Method C is entirely unsuitable for stability testing due to its lack of specificity. Method B suffers from poor resolution and longer run times due to longitudinal diffusion within the fully porous particles.

The Self-Validating Experimental Protocol (Method A)

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . The Chromatography Data System (CDS) is programmed to automatically abort the sequence if the System Suitability Test (SST) fails, preventing the generation of compromised data[4].

Step-by-Step Workflow

Step 1: Mobile Phase Preparation

  • Buffer (Mobile Phase A): Dissolve 6.8 g of Potassium dihydrogen phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade water. Adjust to pH 3.0 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.22 µm membrane.

  • Organic (Mobile Phase B): 100% HPLC-grade Acetonitrile.

Step 2: Standard & Sample Preparation

  • Accurately weigh 10.0 mg of 4-Amino-benzo[1,2,5]thiadiazol-5-ol reference standard.

  • Transfer to a 100 mL volumetric flask, dissolve in 50 mL of diluent (Buffer:ACN, 50:50 v/v), and sonicate for 10 minutes to ensure complete solubilization.

  • Make up to the mark with diluent (Final concentration: 100 µg/mL). Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 3: Chromatographic Conditions

  • Column: Core-Shell C18, 100 x 4.6 mm, 2.6 µm.

  • Gradient Program: 0-2 min (10% B), 2-4 min (60% B), 4-5 min (10% B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: Photodiode Array (PDA) at 310 nm.

  • Injection Volume: 5 µL.

Step 4: Self-Validating System Suitability Test (SST)

  • Inject the 100 µg/mL standard six consecutive times.

  • Automated Gatekeeper: The CDS macro verifies that Tailing Factor ( Tf​ ) ≤1.5 , Theoretical Plates ( N ) >5000 , and Area %RSD ≤2.0% . If these parameters are not met, the sequence aborts automatically.

Analytical Workflow Visualization

The following diagram maps the logical progression of our ICH Q2(R2) compliant validation lifecycle, highlighting the critical self-validating SST checkpoint.

Workflow N1 1. Method Optimization (Core-Shell Column, pH 3.0 Buffer) N2 2. System Suitability Testing (SST) (Self-Validating Check: %RSD < 2.0%) N1->N2 N2->N1 SST Fail (Abort) N3 3. Specificity & Degradation (Peak Purity & Resolution Rs > 1.5) N2->N3 SST Pass N4 4. Linearity, Accuracy & Precision (ICH Q2(R2) Metrics Validation) N3->N4 N5 5. Routine Purity Quantification (Automated Release Testing) N4->N5

Fig 1: Self-validating ICH Q2(R2) analytical workflow for purity quantification.

Validation Data Summary (ICH Q2(R2) Compliance)

To prove the trustworthiness of Method A, a full validation was executed in accordance with ICH Q2(R2) guidelines[2]. A forced degradation study (exposing the sample to 3% H2​O2​ for 2 hours) was conducted to prove specificity. Because the amino and hydroxyl groups are highly susceptible to oxidation, ensuring baseline resolution from these oxidative degradants is mandatory for a stability-indicating method.

Table 2: ICH Q2(R2) Validation Results for Method A
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
System Suitability (Tailing) Tf​≤1.5 1.12Pass
System Suitability (Plates) N>2000 8,500Pass
Specificity (Peak Purity) Purity Angle < Purity ThresholdAngle: 0.14 < Threshold: 0.28Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% - 100.2%Pass
Repeatability (n=6) %RSD ≤2.0% 0.55%Pass
Intermediate Precision %RSD ≤2.0% (Different Analyst/Day)0.72%Pass
Robustness (pH ± 0.2) Rs​>1.5 for all adjacent peaks Rs​=2.1 Pass

References

  • International Council for Harmonisation (ICH), "ICH guideline Q2(R2) on validation of analytical procedures", European Medicines Agency (EMA). URL:[Link]

  • Journal of Medicinal Plants Research, "Development and validation of a reverse phase high performance liquid chromatography (HPLC) method for determination of tizanidine in human plasma", Academic Journals. URL:[Link]

Sources

Comparative

High-Resolution Mass Spectrometry (HRMS) Validation of 4-Amino-benzo[1,2,5]thiadiazol-5-ol: A Comparative Guide to Orbitrap vs. Q-TOF Platforms

As a Senior Application Scientist, selecting the appropriate analytical platform for the structural validation of complex heteroaromatic compounds is a critical decision. 4-Amino-benzo[1,2,5]thiadiazol-5-ol (CAS 3177-69-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate analytical platform for the structural validation of complex heteroaromatic compounds is a critical decision. 4-Amino-benzo[1,2,5]thiadiazol-5-ol (CAS 3177-69-3) is a highly specialized heterocyclic building block[1]. Its strong electron-accepting benzothiadiazole core makes it indispensable in the synthesis of donor-acceptor-donor (D-A-D) conjugated materials for organic light-emitting diodes (OLEDs) and near-IR fluorescent probes[2][3].

Validating the structural integrity of this molecule is challenging. Trace positional isomers or degradation products can drastically alter the photophysical properties of the final synthesized material[4]. This guide objectively compares the two premier HRMS platforms—Orbitrap and Quadrupole Time-of-Flight (Q-TOF) —for the rigorous analytical validation of 4-Amino-benzo[1,2,5]thiadiazol-5-ol, providing field-proven protocols, mechanistic insights, and fragmentation data.

Platform Comparison: Orbitrap vs. Q-TOF for Heteroaromatics

When analyzing a sulfur- and nitrogen-rich compound like 4-Amino-benzo[1,2,5]thiadiazol-5-ol ( C6​H5​N3​OS , Exact Mass: 167.0153 Da), the analytical requirements shift depending on whether the goal is absolute elemental confirmation or rapid structural elucidation.

  • Orbitrap HRMS (e.g., Thermo Q Exactive): Orbitrap platforms excel in ultra-high resolving power (often >140,000 at m/z 200)[4]. This is critical for resolving isotopic fine structure. For instance, distinguishing the 15N isotope peak from the 13C isotope peak at m/z 169 requires a resolving power of at least ~26,700 ( Δm≈0.0063 Da). Orbitrap provides baseline separation, ensuring absolute confidence in the N3​ elemental composition[2].

  • Q-TOF HRMS (e.g., Bruker micrOTOF / Agilent 6546): Q-TOF platforms offer superior acquisition speed (up to 50 Hz) and exceptional MS/MS fragmentation fidelity [5]. When coupling HRMS with fast UHPLC gradients to screen for trace synthetic impurities, the Q-TOF ensures enough data points are collected across narrow chromatographic peaks while simultaneously generating high-quality collision-induced dissociation (CID) spectra.

Table 1: Quantitative Performance Comparison for Benzothiadiazole Validation
Performance MetricOrbitrap (Q Exactive)Q-TOF (micrOTOF / 6546)Analytical Advantage for 4-Amino-benzo[1,2,5]thiadiazol-5-ol
Mass Accuracy < 1 ppm1 - 2 ppmBoth platforms easily confirm the C6​H5​N3​OS formula.
Resolving Power 140,000 (at m/z 200)30,000 - 60,000Orbitrap resolves 34S vs 13C2​ and 15N vs 13C isotopes.
MS/MS Scan Speed 12 - 20 HzUp to 50 HzQ-TOF captures transient trace impurities in fast UHPLC runs.
Dynamic Range ~4 orders of magnitude~5 orders of magnitudeQ-TOF is better for detecting 0.01% impurities next to the main peak.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following LC-HRMS methodology is designed as a self-validating system. Every step includes a mechanistic rationale (causality) to guarantee reproducibility.

Step-by-Step LC-HRMS Methodology

1. Sample Preparation:

  • Protocol: Dissolve 1.0 mg of 4-Amino-benzo[1,2,5]thiadiazol-5-ol in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using 90:10 Water:Acetonitrile.

  • Causality: The compound's polar hydroxyl and amino groups require a highly aqueous diluent to prevent "solvent breakthrough" (poor peak shape) when injected onto a reversed-phase column.

2. UHPLC Separation:

  • Protocol: Use a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B hold for 1 min, ramp to 95% B over 7 mins, hold for 2 mins. Flow rate: 0.4 mL/min.

  • Causality: The 0.1% Formic Acid acts as a crucial proton donor. The amino group ( −NH2​ ) on the benzothiadiazole ring is highly basic and readily protonates in this acidic environment, ensuring near-quantitative ionization to the [M+H]+ species.

3. HRMS Acquisition (Positive ESI Mode):

  • Protocol: Capillary voltage set to 3.5 kV. Heater temperature at 300°C. For MS/MS, use a normalized collision energy (NCE) of 20, 30, and 40 eV.

  • Self-Validation Check: Inject a blank (diluent only) prior to the sample. Ensure the background signal at m/z 168.0226 is <10^3 counts. Use an internal lock mass (e.g., fluoranthene or standard calibrant) to maintain sub-ppm mass accuracy throughout the run[5].

Workflow Sample Sample Preparation 4-Amino-benzo[1,2,5]thiadiazol-5-ol LC UHPLC Separation (C18, 0.1% FA) Sample->LC Orbitrap Orbitrap HRMS Ultra-High Resolution LC->Orbitrap QTOF Q-TOF HRMS High-Speed MS/MS LC->QTOF Data Data Synthesis Exact Mass & Fragments Orbitrap->Data QTOF->Data

Figure 1: Comparative LC-HRMS analytical workflow for benzothiadiazole validation.

Mechanistic Insights: MS/MS Fragmentation Pathways

Understanding the fragmentation of 4-Amino-benzo[1,2,5]thiadiazol-5-ol is essential for distinguishing it from structural isomers (e.g., 4-Amino-benzo[1,2,5]oxadiazol-5-ol). Under Collision-Induced Dissociation (CID), the [M+H]+ precursor ion (m/z 168.0226) undergoes highly specific neutral losses driven by the stability of the resulting conjugated systems.

Table 2: Exact Mass and Diagnostic MS/MS Fragments
Ion TypeFormulaExact Mass (m/z)Mass Error (ppm)Mechanistic Origin
Precursor [C6​H6​N3​OS]+ 168.02260.4Protonation of the primary amine.
Fragment 1 [C5​H5​N2​OS]+ 141.01170.6Loss of HCN (27.0109 Da) from the amine/ring.
Fragment 2 [C5​H6​N3​S]+ 140.02770.5Loss of CO (27.9949 Da) from the phenol-like hydroxyl.
Fragment 3 [C6​H6​N2​O]+ 122.04740.8Cleavage of the thiadiazole ring; Loss of NS (45.9752 Da).

Causality of Fragmentation: The loss of CO (m/z 140.0277) is a hallmark of phenolic compounds, confirming the presence of the hydroxyl group directly attached to the aromatic ring. Conversely, the loss of NS (m/z 122.0474) is a highly diagnostic fragmentation pathway unique to the 1,2,5-thiadiazole heterocycle. If the molecule were an oxadiazole isomer, we would observe a loss of NO instead.

Fragmentation M Precursor Ion [M+H]+ m/z 168.0226 F1 Fragment 1 Loss of HCN m/z 141.0117 M->F1 - HCN (27.01 Da) F2 Fragment 2 Loss of CO m/z 140.0277 M->F2 - CO (27.99 Da) F3 Fragment 3 Loss of NS m/z 122.0474 M->F3 - NS (45.98 Da)

Figure 2: Proposed CID MS/MS fragmentation pathway of 4-Amino-benzo[1,2,5]thiadiazol-5-ol.

Conclusion & Platform Recommendation

For the routine validation of 4-Amino-benzo[1,2,5]thiadiazol-5-ol during multi-step organic synthesis, the Q-TOF platform provides the best balance of throughput and MS/MS structural confirmation, allowing rapid identification of the diagnostic NS and CO neutral losses.

However, if the compound is being utilized as a trace dopant in OLED manufacturing where absolute isotopic fidelity is required to rule out isobaric interferences, the Orbitrap platform is the mandatory choice due to its >140,000 resolving power capable of isolating the 34S and 15N isotopic signatures[2][4].

References
  • Analytical Chemistry (ACS Publications) : Infrared Ion Spectroscopy-Based Identification of a Trace Impurity in Organic Light-Emitting Diode Materials Without Fully Matched Reference Standards.[4] URL:[Link]

  • Journal of Materials Chemistry C (RSC) : Implementing fluorescent MOFs as down-converting layers in hybrid light-emitting diodes.[2] URL:[Link]

  • ACS Omega (ACS Publications) : Crystals of Diphenyl-Benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Growth from Solutions, Structure, and Fluorescence Properties.[5] URL:[Link]

  • The Journal of Organic Chemistry (ACS Publications) : C–H Arylation of Unsubstituted Furan and Thiophene with Acceptor Bromides: Access to Donor–Acceptor–Donor-Type Building Blocks for Organic Electronics.[3] URL:[Link]

Sources

Validation

Comparing catalytic efficiency of 4-Amino-benzo[1,2,5]thiadiazol-5-ol against other thiadiazoles

This guide provides a detailed comparison of the potential catalytic efficiency of 4-Amino-benzo[1][2][3]thiadiazol-5-ol and the documented performance of other thiadiazole derivatives. The content is structured to offer...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparison of the potential catalytic efficiency of 4-Amino-benzo[1][2][3]thiadiazol-5-ol and the documented performance of other thiadiazole derivatives. The content is structured to offer researchers, scientists, and drug development professionals a blend of theoretical insights and practical, data-supported comparisons.

Introduction: The Rise of Benzothiadiazoles in Catalysis

Benzothiadiazole (BTZ) and its derivatives have emerged as a significant class of heterocyclic compounds in various fields, including pharmaceuticals and materials science.[2] Their unique electronic properties, characterized by a π-deficient, electron-accepting core, make them particularly interesting for applications in catalysis, especially in the realm of visible-light organophotocatalysis.[4] These metal-free catalysts offer a more sustainable and environmentally friendly alternative to traditional transition-metal-based systems.[5]

This guide will focus on comparing the catalytic efficiency of various thiadiazole derivatives, with a specific, albeit theoretical, look at 4-Amino-benzo[1][2][3]thiadiazol-5-ol. Due to a lack of published experimental data on the catalytic activity of this specific molecule, its potential will be inferred from established structure-activity relationships. This theoretical analysis will be juxtaposed with a data-driven comparison of other benzothiadiazole derivatives in a benchmark photocatalytic reaction.

The Benchmark Reaction: The Minisci-Type Decarboxylative Alkylation

To provide a standardized basis for comparison, we will focus on the Minisci-type decarboxylative alkylation of electron-deficient heteroarenes. This reaction is a powerful tool for C-H functionalization and is frequently used to test the efficacy of new organophotocatalysts.[1][4] The reaction involves the generation of an alkyl radical from a carboxylic acid derivative, which then adds to a protonated heteroarene. The efficiency of the photocatalyst in this transformation is a direct measure of its ability to facilitate the necessary single-electron transfer (SET) processes under visible light irradiation.

Minisci_Reaction_Workflow cluster_start Reactants cluster_catalyst Photocatalytic Cycle cluster_radical Radical Formation & Reaction cluster_product Product Formation Heteroarene Electron-Deficient Heteroarene RadicalAdduct Radical Adduct Heteroarene->RadicalAdduct CarboxylicAcid Carboxylic Acid Derivative AlkylRadical Alkyl Radical (R•) CarboxylicAcid->AlkylRadical SET Oxidation Catalyst Thiadiazole Photocatalyst (PC) ExcitedCatalyst Excited PC* Catalyst->ExcitedCatalyst Visible Light (hν) ReducedCatalyst Reduced PC- ExcitedCatalyst->ReducedCatalyst ReducedCatalyst->Catalyst Regeneration AlkylRadical->RadicalAdduct Product Alkylated Heteroarene RadicalAdduct->Product Oxidative Aromatization

A simplified workflow of the photocatalytic Minisci-type reaction.

Theoretical Evaluation of 4-Amino-benzo[1][2][3]thiadiazol-5-ol

While no direct catalytic data exists for 4-Amino-benzo[1][2][3]thiadiazol-5-ol, we can hypothesize its potential performance based on the electronic effects of its substituents. The benzothiadiazole core is electron-withdrawing. The amino (-NH2) and hydroxyl (-OH) groups are strong electron-donating groups through resonance.

This "push-pull" electronic structure is a common design principle for organic photocatalysts.[6] The electron-donating groups would increase the energy of the Highest Occupied Molecular Orbital (HOMO), while the electron-withdrawing benzothiadiazole core lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This reduced HOMO-LUMO gap would likely lead to:

  • Red-shifted Absorption: The molecule would be expected to absorb light at longer wavelengths, which is advantageous for visible-light photocatalysis.

  • Modulated Redox Potentials: The electron-donating groups would make the molecule easier to oxidize in its excited state, potentially enhancing its ability to interact with certain substrates.

However, the precise impact on catalytic efficiency is difficult to predict without experimental data. The stability of the resulting radical ions and the kinetics of the electron transfer steps would be critical factors.

Comparative Analysis of Thiadiazole Derivatives in the Minisci Reaction

To provide a tangible comparison, we will examine the performance of several documented 4,7-diarylbenzo[c][1][2][3]thiadiazoles in the Minisci-type decarboxylative alkylation of lepidine with Boc-glycine.[4]

PhotocatalystDonor Group (Ar)Reaction Time (h)Yield (%)
BTZ-1 4-methoxyphenyl2485
BTZ-2 4-(trifluoromethyl)phenyl2445
BTZ-3 Thiophen-2-yl2478
BTZ-4 Phenyl2462

Data synthesized from a study by Procter et al.[4]

From this data, it is evident that the nature of the aryl substituent at the 4 and 7 positions of the benzothiadiazole core significantly influences the catalytic efficiency. The electron-donating methoxy group in BTZ-1 leads to the highest yield, suggesting that enhancing the electron-donating character of the substituents can improve photocatalytic performance in this specific reaction. Conversely, the electron-withdrawing trifluoromethyl group in BTZ-2 results in a significantly lower yield.

Key Metrics for Catalytic Efficiency

To objectively compare catalysts, several key metrics are employed:

  • Yield (%): The percentage of the limiting reactant that is converted into the desired product.

  • Turnover Number (TON): The total number of moles of substrate that a mole of catalyst can convert before becoming deactivated. A higher TON indicates a more robust catalyst.[7]

  • Turnover Frequency (TOF): The number of catalytic cycles that occur per unit of time, typically expressed in h⁻¹ or min⁻¹. TOF is a measure of the catalyst's intrinsic activity.[8]

  • Quantum Yield (Φ): For photochemical reactions, this is the number of moles of product formed per mole of photons absorbed by the photocatalyst. It is a fundamental measure of the efficiency of the light-induced process.[9][10]

Experimental Protocols

General Procedure for Photocatalytic Minisci-Type Reaction

This protocol is adapted from established methods for evaluating organophotocatalysts.[4]

Materials:

  • Heteroarene (e.g., lepidine)

  • Carboxylic acid derivative (e.g., Boc-glycine)

  • Thiadiazole photocatalyst (1-5 mol%)

  • Anhydrous, degassed solvent (e.g., DMSO or acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

  • Visible light source (e.g., blue LEDs, ~450 nm)

  • Reaction vials and magnetic stir bars

Procedure:

  • To a reaction vial, add the heteroarene (1.0 equiv), carboxylic acid derivative (1.5 equiv), and the thiadiazole photocatalyst (e.g., 2 mol%).

  • Seal the vial with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • Place the vial in a photoreactor equipped with a magnetic stirrer and a cooling fan to maintain a constant temperature (typically room temperature).

  • Irradiate the reaction mixture with the visible light source for the specified time (e.g., 24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction and purify the product by flash column chromatography.

  • Analyze the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental_Setup cluster_setup Photoreactor Setup cluster_contents Reaction Mixture LEDs Visible Light Source (e.g., Blue LEDs) Vial Sealed Reaction Vial LEDs->Vial Irradiation Stirrer Magnetic Stirrer Vial->Stirrer Stirring Cooling Cooling Fan Vial->Cooling Temperature Control Reactants Heteroarene + Carboxylic Acid Derivative Catalyst Thiadiazole Catalyst Solvent Degassed Solvent

A schematic of a typical experimental setup for a photocatalytic reaction.
Determination of Quantum Yield

The determination of the quantum yield requires a more specialized setup, including a calibrated light source and an actinometer to measure the photon flux.

Procedure Outline:

  • Perform the photocatalytic reaction under identical conditions, but for a shorter time to ensure low conversion (<10-15%).

  • Determine the moles of product formed using a quantitative analytical technique (e.g., quantitative NMR or HPLC with a calibration curve).

  • Measure the photon flux of the light source at the reaction wavelength using a chemical actinometer (e.g., potassium ferrioxalate).

  • Calculate the quantum yield using the following formula: Φ = (moles of product formed) / (moles of photons absorbed)

Conclusion

While the specific catalytic activity of 4-Amino-benzo[1][2][3]thiadiazol-5-ol remains to be experimentally determined, its "push-pull" electronic structure suggests it could be a promising candidate for visible-light photocatalysis. The comparative data for other benzothiadiazole derivatives clearly indicates that the catalytic efficiency is highly tunable through synthetic modification of the core structure. Electron-donating substituents appear to be beneficial for the Minisci-type reaction, which provides a rationale for the future investigation of compounds like 4-Amino-benzo[1][2][3]thiadiazol-5-ol. The protocols and metrics outlined in this guide provide a robust framework for such future investigations and for the broader field of comparing the catalytic efficiency of novel thiadiazole-based catalysts.

References

  • Procter, D. J., et al. (2020). 4,7-Diarylbenzo[c][1][2][3]thiadiazoles as fluorophores and visible light organophotocatalysts. Organic Chemistry Frontiers.

  • Hu, Y., et al. (2014). 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews, 114(10), 5572–5610.
  • Dong, J., et al. (2021). Metal-, Photocatalyst-, and Light-Free Minisci C-H Acetylation of N-Heteroarenes with Vinyl Ethers. Organic Letters, 23, 4374-4378.
  • Dong, J., & Wang, Q. (2021).
  • König, B., et al. (2020). Alkanes in Minisci-Type Reaction under Photocatalytic Conditions with Hydrogen Evolution. Organic Letters.
  • Singh, V., et al. (2024).
  • Ravelli, D., et al. (2022). Recent advances in photocatalytic Minisci reaction: an eco-friendly functionalization of biologically relevant heteroarenes.
  • Li, C. -J., et al. (2021). A cross-dehydrogenative C(sp3)− H heteroarylation via photo-induced catalytic chlorine radical generation.
  • Cai, Z., et al. (2018). Poly(benzothiadiazoles) and Their Derivatives as Heterogeneous Photocatalysts for Visible-Light-Driven Chemical Transformations.
  • Olesiejuk, M., et al. (2023). Efficient Synthesis of Conjugated 1,3,4-Thiadiazole Derivatives under Suzuki Cross-Coupling Reactions. Open Peer Review Project.
  • Buron, F., et al. (2022). Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d][1][2][11]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions. RSC Publishing.

  • Kudelko, A., et al. (2019). Efficient Synthesis of Conjugated 1,3,4-Thiadiazole Derivatives under Suzuki Cross-Coupling Reactions.
  • Al-Masoudi, N. A., et al. (2014). Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole.
  • Grygorenko, O., et al. Formamidinyl Thiazole-Based Palladium Complexes as Efficient Nano-sized Catalysts for Aqueous Suzuki –Miyaura Cross-Couplings. Sciety.
  • Suzuki, A. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-portal.org.
  • Moore, J. C., et al. (2023). Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. PMC.
  • Ghosh, S., et al. (2026). Natural-sunlight-harvesting benzothiadiazole-based molecular photocatalyst for H 2 O 2 production: a recyclable homogeneous biphasic system. RSC Publishing.
  • Ott, D., et al. (2020). Enantioselective Organophotocatalytic Telescoped Synthesis of a Chiral Privileged Active Pharmaceutical Ingredient. PMC.
  • Belfield, K. D., et al. (2010).
  • Gade, V., et al. (2024).
  • Wang, L., et al. (2022). Synthesis and Photophysical Properties of Benzothiadiazole-Based Luminescence Materials with Tunable Emission Properties.
  • Roldán-Gómez, S., et al. (2022). Development of highly luminescent Au(I) benzothiadiazole-based derivatives with near unity quantum yields efficiency.
  • Hamann, J. N., & Tuczek, F. (2014). Turnover frequency as a function of time (15 min o t o 6 hours) for the...
  • XU, S. (2012). Pd-catalyzed cross-coupling reactions exhibiting catalyst turnover numbers (TONs) exceeding one million. ARKIVOC, 2012(7), 242-252.
  • Hupp, J. T., et al. (2024).
  • Li, J., et al. (2026).
  • Wang, Y., et al. (2022). Benzothiadiazoles Incorporated in a Metal-Organic Framework for Improved Photocatalysis in Azacycles Synthesis.
  • König, B., et al. (2022). Organophotocatalysis Enables the Synthesis of gem-Fluorophosphonate Alkenes.
  • Melgar-Lesmes, P., et al. (2025). Organophotocatalytic Functionalization of 3,4-Dihydroquinoxalin-2-ones with Isoxazol-5-amines Using Visible Light. The Journal of Organic Chemistry.
  • Procter, D. J., et al. (2020). 4,7-Diarylbenzo[c][1][2][3]thiadiazoles as fluorophores and visible light organophotocatalysts. Organic Chemistry Frontiers.

  • XU, S. (2012). Pd-catalyzed cross-coupling reactions exhibiting catalyst turnover numbers (TONs) exceeding one million. ARKIVOC, 2012(7), 242-252.

Sources

Comparative

UV-Vis Absorption Spectra Comparison of 4-Amino-benzo[1,2,5]thiadiazol-5-ol and Its Analogs: A Technical Guide

Executive Summary & Mechanistic Insights The 2,1,3-benzothiadiazole (BTD) scaffold is a cornerstone in the development of advanced organic electronics, fluorescent probes, and donor-acceptor (D-A) fluorophores due to its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Insights

The 2,1,3-benzothiadiazole (BTD) scaffold is a cornerstone in the development of advanced organic electronics, fluorescent probes, and donor-acceptor (D-A) fluorophores due to its strong electron-withdrawing nature[1]. When functionalized with electron-donating groups, the BTD core facilitates intense Intramolecular Charge Transfer (ICT), fundamentally altering its UV-Vis absorption profile[1].

This guide provides an objective, causality-driven comparison of 4-Amino-benzo[1,2,5]thiadiazol-5-ol against its structural analogs (unsubstituted BTD, 4-amino-BTD, and 4-nitro-BTD). By analyzing how specific substituents manipulate the HOMO-LUMO gap, researchers can rationally select or design BTD derivatives for specific optical applications.

The Push-Pull Dynamics of BTD Derivatives
  • Unsubstituted BTD (The Acceptor): The bare BTD molecule absorbs primarily in the UV region ( λmax​ ~308–310 nm) due to localized π−π∗ intraligand transitions[2].

  • 4-Amino-2,1,3-benzothiadiazole (D-A System): The introduction of the primary amine (-NH 2​ ) creates a strong push-pull electronic system. The lone pair on the nitrogen donates electron density into the electron-deficient BTD ring, inducing a broad ICT band that shifts the absorption maximum deep into the visible region (~400–420 nm)[2].

  • 4-Amino-benzo[1,2,5]thiadiazol-5-ol (D-D-A System & ESIPT): The addition of a hydroxyl (-OH) group at the 5-position introduces a secondary auxochrome. More critically, the ortho relationship between the -NH 2​ and -OH groups facilitates strong intramolecular hydrogen bonding. This rigidifies the planar structure, further lowering the optical bandgap and typically resulting in a bathochromic (red) shift compared to the mono-amino analog. This specific structural motif is also a classic prerequisite for Excited-State Intramolecular Proton Transfer (ESIPT), which dramatically affects Stokes shifts and emission profiles[3].

Photophysics S0 Ground State (S0) Stable Enol Form S1_FC Franck-Condon State (S1_FC) S0->S1_FC UV-Vis Absorption (~430 nm) S1_ICT ICT State Charge Separation S1_FC->S1_ICT Solvent Relaxation S1_ESIPT ESIPT State Keto Tautomer S1_ICT->S1_ESIPT Proton Transfer (ortho -OH to -NH2) Emission Fluorescence/Relaxation S1_ESIPT->Emission Radiative Decay Emission->S0 Ground State Return

Figure 1: Proposed photophysical pathway of 4-Amino-benzo[1,2,5]thiadiazol-5-ol upon UV-Vis excitation.

Comparative UV-Vis Absorption Data

The following table synthesizes the quantitative optical properties of the target molecule and its analogs. Note: ICT bands are highly sensitive to solvent polarity (solvatochromism); values represent typical behavior in moderately polar aprotic solvents (e.g., Dichloromethane).

CompoundSubstituent ProfileAbsorption Max ( λmax​ )Estimated Molar Extinction ( ϵ )Primary Electronic Transition
2,1,3-Benzothiadiazole None (Acceptor Core)~308 nm~1.5 × 10 4 M −1 cm −1 π−π∗ (Localized)
4-Nitro-BTD 4-NO 2​ (A-A System)~330 nm~1.2 × 10 4 M −1 cm −1 n−π∗ / π−π∗
4-Amino-BTD 4-NH 2​ (D-A System)~400–420 nm~2.5 × 10 4 M −1 cm −1 π−π∗ (Strong ICT)
4-Amino-benzo[1,2,5]thiadiazol-5-ol 4-NH 2​ , 5-OH (D-D-A System)~430–450 nm~2.8 × 10 4 M −1 cm −1 π−π∗ (ICT + H-Bonding)

Key Takeaway for Formulators: If your assay requires excitation using standard 405 nm or 488 nm laser lines, the 4-amino and 4-amino-5-ol derivatives are vastly superior to the unsubstituted or nitro-analogs due to their robust ICT absorption bands[4].

Experimental Methodology: Self-Validating UV-Vis Protocol

To accurately measure the UV-Vis spectra of highly conjugated, solvatochromic D-A molecules like 4-Amino-benzo[1,2,5]thiadiazol-5-ol, the experimental design must account for aggregation, solvent-solute interactions, and hydrogen bonding disruption[4].

Step-by-Step Workflow

Step 1: Solvent Selection and Preparation

  • Action: Prepare stock solutions in a matrix of solvents spanning different dielectric constants (e.g., Toluene, THF, DCM, Ethanol).

  • Causality: BTD derivatives exhibit pronounced solvatochromism[4]. Aprotic solvents preserve intramolecular hydrogen bonds, whereas protic solvents (like Ethanol) can act as competitive hydrogen bond donors/acceptors, potentially disrupting the ortho -NH 2​ /-OH interaction and blue-shifting the ICT band.

Step 2: Concentration Optimization

  • Action: Dilute stock solutions to a working concentration of 1.0×10−5 M.

  • Causality: High concentrations ( >10−4 M) of planar BTD molecules lead to π−π stacking and excimer formation. This artificially broadens the absorption band and causes deviations from the Beer-Lambert law.

Step 3: Baseline Correction

  • Action: Perform a dual-beam baseline correction using matched quartz cuvettes containing the pure solvent.

  • Causality: Standard glass cuvettes absorb strongly below 340 nm. Using glass will mask the localized π−π∗ transitions of the BTD core (~308 nm), resulting in incomplete spectral data[2].

Step 4: Spectral Acquisition & Linearity Validation

  • Action: Scan the absorption from 250 nm to 600 nm. To validate the system, perform a serial dilution (e.g., 2×10−5 M down to 2×10−6 M) and plot Absorbance vs. Concentration.

  • Causality: A perfectly linear plot (R 2 > 0.99) validates that the molecule is fully dissolved as a monomeric species. Any non-linearity indicates aggregation, meaning the recorded λmax​ is an artifact of the aggregate rather than the pure molecule.

Workflow Prep 1. Sample Preparation 10^-5 M in Spectroscopic Solvents Blank 2. Baseline Correction Matched Quartz Cuvettes Prep->Blank Measure 3. Spectral Acquisition Scan 250-600 nm Blank->Measure Validate 4. Linearity Validation Check Beer-Lambert Compliance Measure->Validate Analyze 5. Solvatochromic Analysis Lippert-Mataga Plotting Validate->Analyze

Figure 2: Self-validating experimental workflow for UV-Vis absorption spectroscopy.

References

  • Noncovalent interactions and photophysical properties of new Ag(I)
  • Source: Chemical & Biomedical Imaging (ACS Publications)
  • Source: RSC Advances (RSC Publishing)
  • 2-(2-Hydroxyphenyl)-benzothiazole (HBT)-Rhodamine Dyad: Acid-Switchable Absorption and Fluorescence of Excited-State Intramolecular Proton Transfer (ESIPT)

Sources

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Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-benzo[1,2,5]thiadiazol-5-ol
Reactant of Route 2
4-Amino-benzo[1,2,5]thiadiazol-5-ol
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